6,7-Dimethoxy-4-(trifluoromethyl)coumarin
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O4/c1-17-9-3-6-7(12(13,14)15)4-11(16)19-8(6)5-10(9)18-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGARPZCYVFAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=O)O2)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350929 | |
| Record name | 6,7-Dimethoxy-4-(trifluoromethyl)coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151625-32-0 | |
| Record name | 6,7-Dimethoxy-4-(trifluoromethyl)coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-4-(trifluoromethyl)coumarin is a fluorinated derivative of the coumarin scaffold, a prominent heterocyclic motif found in numerous natural products and synthetic compounds of medicinal interest. The incorporation of a trifluoromethyl group at the 4-position and methoxy groups at the 6- and 7-positions of the coumarin ring system imparts unique physicochemical and biological properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics, a plausible synthetic route, and the general biological context of this compound, aiming to support its application in research and drug development.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. While some experimental data is available from commercial suppliers, a complete profile is not yet fully documented in the literature.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 6,7-Dimethoxy-4-(trifluoromethyl)-2H-chromen-2-one | - |
| CAS Number | 151625-32-0 | [1][2][3] |
| Molecular Formula | C₁₂H₉F₃O₄ | [1][2][3] |
| Molecular Weight | 274.19 g/mol | [1][2][3] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| pKa | Not reported | - |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| DMSO | Soluble | [3] |
| DMF | Soluble | [3] |
Synthesis
For the synthesis of this compound, the likely precursors would be 4,5-dimethoxyphenol and ethyl 4,4,4-trifluoroacetoacetate . The reaction is typically catalyzed by a strong acid such as sulfuric acid, or a Lewis acid.
General Experimental Protocol: Pechmann Condensation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 4,5-dimethoxyphenol and a slight excess of ethyl 4,4,4-trifluoroacetoacetate.
-
Catalyst Addition: Slowly add a catalytic amount of a suitable acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15, or sulfamic acid) to the reaction mixture with cooling.[5][6]
-
Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time will depend on the specific catalyst and reactants used, but typically ranges from room temperature to 120°C for several hours.[6][7]
-
Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is cooled and poured into ice water to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound.
Spectroscopic Data
No experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound has been identified in the searched literature. For reference, the characteristic spectral features of similar coumarin derivatives are briefly described below.
-
¹H-NMR: Protons of the methoxy groups would appear as singlets typically in the range of 3.8-4.0 ppm. Aromatic protons would appear as singlets or doublets in the aromatic region (6.5-8.0 ppm). The proton at the 3-position or 5-position would also be in the aromatic region.
-
¹³C-NMR: The carbonyl carbon of the lactone ring is expected to resonate around 160 ppm. Carbons attached to the methoxy groups would be in the aromatic region, and the methoxy carbons themselves would appear around 56 ppm. The trifluoromethyl carbon would show a characteristic quartet due to coupling with fluorine atoms.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the lactone ring is expected around 1700-1750 cm⁻¹. Bands corresponding to C-O-C stretching of the methoxy groups and C-F stretching of the trifluoromethyl group would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 274.19). Fragmentation patterns would likely involve the loss of CO, CH₃, and fragments from the trifluoromethyl group.
Biological Activity and Applications
The primary documented application of this compound is as a fluorescent labeling chemical .[1][2][3] Coumarin derivatives are well-known fluorophores, and the specific substitutions on this compound likely confer favorable photophysical properties, such as a significant Stokes shift and good quantum yield, making it suitable for use as a fluorescent probe in various biological assays.[][9]
While no specific signaling pathways involving this compound have been reported, the broader class of coumarins exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[10] The biological activity of coumarin derivatives is highly dependent on their substitution pattern. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, which are desirable properties in drug candidates. The dimethoxy substitution pattern has been explored in other coumarin derivatives for various biological targets.[11]
Further research is required to elucidate the specific biological targets and potential therapeutic applications of this compound. Its utility as a fluorescent probe could be leveraged to study cellular processes, enzyme activities, or receptor binding, which may in turn reveal its specific biological functions.
References
- 1. ias.ac.in [ias.ac.in]
- 2. scbt.com [scbt.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. atlantis-press.com [atlantis-press.com]
- 11. A twenty-year journey exploring coumarin-based derivatives as bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-4-(trifluoromethyl)coumarin is a fluorinated heterocyclic compound belonging to the coumarin family of dyes. The coumarin scaffold is renowned for its wide applications as fluorescent probes, labels, and laser dyes due to its high quantum yields and photostability. The strategic incorporation of a trifluoromethyl (-CF3) group at the 4-position and two methoxy (-OCH3) groups at the 6- and 7-positions significantly modulates the electronic and, consequently, the spectroscopic properties of the core coumarin structure. The electron-withdrawing nature of the trifluoromethyl group, coupled with the electron-donating character of the methoxy groups, enhances the intramolecular charge transfer (ICT) characteristics of the molecule, making its photophysical properties sensitive to the local microenvironment. This technical guide provides a comprehensive overview of the known spectroscopic properties of this compound, details experimental protocols for their characterization, and presents relevant data from closely related analogs to facilitate its application in research and drug development.
Core Spectroscopic Properties
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 151625-32-0 | [1] |
| Molecular Formula | C₁₂H₉F₃O₄ | [1] |
| Molecular Weight | 274.19 g/mol | [1] |
| Description | Useful fluorescent labelling chemical. | [1] |
Spectroscopic Data of Analogous Compounds
To provide a predictive framework for the spectroscopic behavior of this compound, the following table summarizes the properties of closely related coumarins. The data illustrates the influence of substituents on the absorption and emission maxima. The presence of two electron-donating methoxy groups in the target compound is expected to cause a bathochromic (red) shift compared to the 7-methoxy analog.
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Reference |
| 7-Methoxy-4-(trifluoromethyl)coumarin | Methanol | 333 | 416 | - | |
| 6,7-Dimethoxy-4-methylcoumarin | - | 341 | 410 | - | [2] |
| 7-Amino-4-(trifluoromethyl)coumarin | - | 400 | 490 | - | [3] |
| 4-Trifluoromethyl-6,7-dimethoxy-carbostyril * | - | - | 420 | up to 0.30 | [4] |
Note: Carbostyrils are structural analogs of coumarins and their spectroscopic properties are often comparable.
Experimental Protocols
Accurate characterization of the spectroscopic properties of this compound is essential for its effective use. The following are detailed methodologies for key experiments.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelength of maximum absorption (λabs) and emission (λem).
Methodology:
-
Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO).
-
Prepare a dilute working solution (typically 1-10 µM). For absorption measurements, the absorbance at λabs should be between 0.1 and 1.0. For fluorescence measurements, the absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
-
Procedure:
-
Absorption Spectrum: Record the absorption spectrum of the working solution over a relevant wavelength range (e.g., 250-500 nm) using the spectrophotometer. The wavelength corresponding to the highest absorbance is λabs.
-
Emission Spectrum: Set the excitation wavelength of the spectrofluorometer to the determined λabs. Record the emission spectrum over a longer wavelength range (e.g., 380-600 nm). The wavelength of maximum fluorescence intensity is λem.
-
Determination of Molar Absorptivity (ε)
Objective: To quantify the light-absorbing capacity of the molecule at a specific wavelength.
Methodology:
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Procedure:
-
Prepare a series of solutions of known concentrations of the coumarin in a specific solvent.
-
Measure the absorbance of each solution at λabs.
-
Plot absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot is the molar absorptivity (ε) in M⁻¹cm⁻¹, where 'c' is the concentration in M and 'l' is the path length of the cuvette in cm (typically 1 cm).
-
Measurement of Fluorescence Quantum Yield (Φf)
Objective: To determine the efficiency of the fluorescence process.
Methodology (Comparative Method):
-
Instrumentation: A spectrofluorometer.
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Procedure:
-
Prepare solutions of the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength.
-
Measure the absorption spectra of all solutions.
-
Record the fluorescence emission spectra of the sample and the standard using the same excitation wavelength and instrument settings.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where:
-
Φf,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
-
Measurement of Fluorescence Lifetime (τf)
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser or LED) and a sensitive detector.
-
Procedure:
-
Prepare a dilute solution of the coumarin.
-
Excite the sample with short pulses of light at a wavelength near its λabs.
-
The detector measures the arrival times of the emitted photons relative to the excitation pulses.
-
A histogram of these arrival times is constructed, which represents the fluorescence decay curve.
-
This decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τf).
-
Visualizations
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates the logical flow of experiments for characterizing the core spectroscopic properties of a fluorescent compound like this compound.
References
6,7-Dimethoxy-4-(trifluoromethyl)coumarin: A Technical Guide to its Potential Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dimethoxy-4-(trifluoromethyl)coumarin is a synthetic coumarin derivative with potential applications in biomedical research and drug discovery. While this specific molecule is commercially available, detailed studies elucidating its precise mechanism of action are not extensively published. This technical guide consolidates information on the known biological activities of structurally related coumarin compounds to propose potential mechanisms of action for this compound. The primary proposed mechanisms include the induction of apoptosis and the modulation of key cellular signaling pathways, such as NF-κB and MAPK, which are frequently implicated in cancer and inflammation. This document provides a framework for future research by detailing relevant experimental protocols and data presentation strategies to systematically investigate these potential mechanisms.
Introduction
Coumarins are a large class of benzopyrone compounds found in many plants and are also synthetically accessible.[1] They exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, anticoagulant, and antimicrobial activities.[2][3] The biological effects of coumarins are often dictated by the substitution pattern on the coumarin ring. The subject of this guide, this compound, possesses two key structural features: methoxy groups at the 6 and 7 positions, similar to the naturally occurring scoparone (6,7-dimethoxycoumarin), and a trifluoromethyl group at the 4-position, a common substituent in many biologically active molecules designed to enhance properties like metabolic stability and binding affinity.[4][5]
Given the lack of specific mechanistic data for this compound, this guide will extrapolate from the known activities of related compounds to propose its most likely biological targets and signaling pathways. The primary focus will be on its potential as an anticancer and anti-inflammatory agent.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 151625-32-0 | [6] |
| Molecular Formula | C₁₂H₉F₃O₄ | [6] |
| Molecular Weight | 274.19 g/mol | [6] |
| Appearance | Solid | |
| General Application | Fluorescent labeling chemical | [6] |
Potential Mechanisms of Action
Based on the activities of structurally similar coumarins, the primary hypothesized mechanisms of action for this compound are the induction of apoptosis and the modulation of inflammatory signaling pathways.
Induction of Apoptosis
Many coumarin derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[7][8] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the biochemical and morphological changes associated with apoptosis.[9]
-
Intrinsic (Mitochondrial) Pathway: This pathway is often triggered by cellular stress. Coumarin derivatives have been shown to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspases.[7]
-
Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate executioner caspases or amplify the apoptotic signal through the intrinsic pathway.
The presence of the trifluoromethyl group in 4-(trifluoromethyl)coumarin derivatives has been associated with cytotoxic activity against various cancer cell lines.[10] It is plausible that this compound induces apoptosis through one or both of these caspase-dependent pathways.
Modulation of Inflammatory Signaling Pathways
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response.[11][12]
-
NF-κB Signaling Pathway: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in regulating the expression of pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[13] Several coumarin derivatives have been shown to inhibit NF-κB activation.[11]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is another key pathway involved in inflammation and cellular stress responses. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators.
It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the activation of the NF-κB and/or MAPK pathways, thereby reducing the production of pro-inflammatory cytokines and enzymes.
Quantitative Data Summary
While no specific quantitative data for this compound is available in the reviewed literature, the following tables illustrate how such data would be presented for cytotoxicity and enzyme inhibition, based on studies of related coumarin derivatives.
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)
| Cell Line | Cancer Type | 24h Incubation | 48h Incubation | 72h Incubation |
| A549 | Lung | Data Point | Data Point | Data Point |
| MCF-7 | Breast | Data Point | Data Point | Data Point |
| PC-3 | Prostate | Data Point | Data Point | Data Point |
| HCT116 | Colon | Data Point | Data Point | Data Point |
Table 2: Hypothetical Enzyme Inhibition Data
| Target Enzyme | Inhibition Type | Kᵢ (nM) | IC₅₀ (µM) |
| Carbonic Anhydrase IX | e.g., Competitive | Data Point | Data Point |
| PI3K | e.g., Non-competitive | Data Point | Data Point |
| InhA | e.g., Uncompetitive | Data Point | Data Point |
Experimental Protocols
To investigate the proposed mechanisms of action for this compound, the following standard experimental protocols are recommended.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on cell viability by measuring the metabolic activity of cultured cells.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[14]
-
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15]
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[15]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), is used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[16]
-
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Western Blotting for Signaling Pathway Proteins
This technique is used to detect the levels of specific proteins involved in signaling pathways like NF-κB and MAPK.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Procedure:
-
Cell Lysis: Treat cells with the compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65, phospho-p38, total p38) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently limited in the public domain, a strong rationale exists for its potential as a modulator of apoptosis and inflammatory signaling pathways. This is based on the well-documented activities of coumarins with similar substitution patterns. The trifluoromethyl group at the C4 position and the dimethoxy groups at C6 and C7 are key features that likely confer significant biological activity.
This technical guide provides a foundational framework for researchers and drug development professionals to initiate a systematic investigation into this promising compound. The outlined experimental protocols and proposed signaling pathways offer a clear roadmap for elucidating its precise mechanism of action and evaluating its therapeutic potential. Future studies are essential to validate these hypotheses and to determine the specific molecular targets of this compound.
References
- 1. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological action of 6,7-dimethoxy coumarin (Scoparone) isolated from Artemisia scoparia, Waldst & Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and evaluation of coumarin derivatives against human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Potential of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin Derivatives in Therapeutic Research
A Technical Guide for Researchers and Drug Development Professionals
The coumarin scaffold, a prominent heterocyclic motif in natural products and synthetic compounds, continues to be a fertile ground for the discovery of novel therapeutic agents. Among the diverse array of coumarin derivatives, those featuring a 6,7-dimethoxy substitution pattern and a 4-trifluoromethyl group are emerging as a particularly promising class with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into 6,7-dimethoxy-4-(trifluoromethyl)coumarin derivatives, tailored for researchers, scientists, and professionals in the field of drug development.
Synthesis of the Core Scaffold
The synthesis of this compound derivatives typically proceeds through established coumarin synthesis methodologies, with the Pechmann condensation being a frequently employed route. This reaction involves the condensation of a substituted phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of the this compound core, 3,4-dimethoxyphenol serves as the phenolic starting material, and ethyl 4,4,4-trifluoroacetoacetate is the β-ketoester of choice.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of the this compound scaffold via Pechmann condensation.
Further derivatization can be achieved by modifying the aromatic ring or introducing various substituents at different positions, although the core synthesis remains a crucial first step.
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The trifluoromethyl group often enhances the lipophilicity and metabolic stability of the molecule, contributing to its bioactivity.
Anticancer Activity
Several studies have highlighted the cytotoxic potential of coumarin derivatives against various cancer cell lines. While specific data for a broad range of this compound derivatives is still emerging, related compounds have shown significant activity. For instance, coumarin derivatives have been reported to induce apoptosis and inhibit cell cycle progression in cancer cells.
Table 1: Cytotoxicity of Selected Coumarin Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(Coumarin-3-yl)-acrolein derivative 5d | A549 (Lung) | 0.70 ± 0.05 | [1] |
| 3-(Coumarin-3-yl)-acrolein derivative 5d | KB (Oral) | 4.23 ± 0.15 | [1] |
| 3-(Coumarin-3-yl)-acrolein derivative 6e | A549 (Lung) | 0.39 ± 0.07 | [1] |
| 3-(Coumarin-3-yl)-acrolein derivative 6e | KB (Oral) | 14.82 ± 0.28 | [1] |
| Coumarin-acrylamide hybrid 6e | HepG2 (Liver) | 1.88 ± 0.27 | [2] |
| Fluorinated coumarin 16 | MCF-7 (Breast) | 7.90 µg/mL | [3] |
Note: The table presents data for structurally related coumarin derivatives to illustrate the potential of this class of compounds. Further studies on specific this compound derivatives are warranted.
Enzyme Inhibition
Coumarins are known to interact with various enzymes, and the introduction of a trifluoromethyl group can modulate this activity. For example, coumarin derivatives have been investigated as inhibitors of carbonic anhydrases, urease, and tyrosinase.
Table 2: Enzyme Inhibitory Activity of Selected Coumarin Derivatives
| Compound/Derivative | Enzyme | % Inhibition | IC50 (µM) | Reference |
| 4-Hydroxy-6-nitrocoumarin derivative (2) | Carbonic Anhydrase-II | 63% | 263 | [4] |
| 4-Hydroxy-6-nitrocoumarin derivative (6) | Carbonic Anhydrase-II | 54% | 456 | [4] |
| 4-Hydroxy-6-nitrocoumarin derivative (5) | Urease | 38.6% | - | [4] |
| Coumarin–thiosemicarbazone analog (FN-19) | Tyrosinase | - | 42.16 ± 5.16 | [5] |
Antimicrobial Activity
The trifluoromethyl moiety is a well-known pharmacophore in antimicrobial agents.[6] While extensive data on this compound derivatives is limited, related trifluoromethyl-containing heterocycles have demonstrated potent antimicrobial effects.
Table 3: Antimicrobial Activity of a Trifluoromethyl-Substituted Isoquinoline
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| HSN584 | Staphylococcus aureus (MRSA, VRSA) | 4 - 8 | [7] |
| HSN584 | Staphylococcus epidermidis | 4 - 16 | [7] |
| HSN584 | Listeria monocytogenes | 4 - 16 | [7] |
| HSN584 | Streptococcus pneumoniae | 4 - 16 | [7] |
| HSN584 | Enterococcus faecalis | 4 - 16 | [7] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[8]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Caption: A simplified workflow for the MTT cytotoxicity assay.
Carbonic Anhydrase Inhibition Assay
Principle: This assay measures the inhibition of carbonic anhydrase (CA) activity, which catalyzes the hydration of CO2. The esterase activity of CA is often measured using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed to p-nitrophenol, a colored product.[4]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing HEPES-Tris buffer, purified CA-II enzyme, and the test compound in a 96-well plate.
-
Pre-incubation: Incubate the mixture for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding the substrate, p-NPA.
-
Absorbance Measurement: Monitor the formation of p-nitrophenol by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The anticancer activity of coumarin derivatives is often associated with the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT pathway is a critical regulator of these processes and has been identified as a target for some coumarin derivatives.[9]
Caption: Inhibition of the PI3K/AKT signaling pathway by a coumarin derivative.
Inhibition of PI3K prevents the phosphorylation of AKT, a key downstream kinase. This leads to the suppression of signals that promote cell growth and survival, ultimately inducing apoptosis in cancer cells.
Conclusion
This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. Their synthetic accessibility, coupled with the beneficial properties imparted by the trifluoromethyl group, makes them attractive candidates for further investigation. While the existing data on closely related structures is encouraging, a more focused exploration of the biological activities and mechanisms of action of this specific class of coumarins is essential to fully realize their therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their quest for new and effective drugs.
References
- 1. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 2. Design, synthesis and antiproliferative screening of newly synthesized coumarin-acrylamide hybrids as potential cytotoxic and apoptosis inducing agent ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06644D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin: A Technical Guide
For Immediate Release
Shanghai, China – December 25, 2025 – In the intricate world of drug discovery and development, understanding the physicochemical properties of novel compounds is paramount. Among these, solubility stands as a critical determinant of a compound's bioavailability and ultimate therapeutic efficacy. This technical guide offers an in-depth exploration of the solubility of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin, a fluorescent molecule of interest to researchers and scientists in the pharmaceutical and biotechnology sectors. While specific quantitative solubility data for this compound remains proprietary or not widely published, this document provides valuable insights into its likely solubility characteristics based on analogous compounds and outlines a comprehensive experimental protocol for its precise determination.
Core Concepts: Solubility and its Importance
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a fundamental parameter in drug development. Poor aqueous solubility can lead to low absorption and erratic bioavailability, hindering the translation of a promising compound from the laboratory to the clinic. Organic solvents play a crucial role in the various stages of drug discovery, from synthesis and purification to formulation and in vitro screening assays. Therefore, a thorough understanding of a compound's solubility in a range of organic solvents is essential for seamless workflow integration and reliable experimental outcomes.
Solubility Profile of this compound
| Compound Name | Solvent | Solubility (mg/mL) |
| 7-Methoxy-4-(trifluoromethyl)coumarin | Ethanol | ~10 |
| Dimethyl Sulfoxide (DMSO) | ~25 | |
| Dimethylformamide (DMF) | ~30 | |
| Acetone | 50 | |
| Chloroform | 100 | |
| 4-Bromomethyl-6,7-dimethoxycoumarin | Dimethyl Sulfoxide (DMSO) | 10 (with sonication and warming) |
| Acetonitrile | Soluble | |
| Dichloromethane | Soluble | |
| N,N-Dimethylformamide (DMF) | Soluble | |
| Methanol | Soluble | |
| Water | Insoluble |
Note: This data is for analogous compounds and should be used as a guideline. Actual solubility of this compound may vary.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise quantitative solubility data, the "gold standard" shake-flask method is recommended. This equilibrium solubility method provides the most accurate and reliable results.
Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent.
Materials:
-
This compound (solid powder)
-
Selected organic solvent (e.g., DMSO, DMF, Ethanol, Acetonitrile)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow the excess solid to sediment.
-
Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid material, it is advisable to take the sample from the upper portion of the supernatant.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by comparing their response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in the selected solvent.
-
Application in High-Throughput Screening: A Workflow for Enzyme Inhibition Assays
Coumarin derivatives, particularly those bearing a trifluoromethyl group, are widely utilized as fluorescent probes in various biochemical assays, including high-throughput screening (HTS) for enzyme inhibitors. The following diagram illustrates a typical experimental workflow for such an application.
Caption: High-Throughput Screening Workflow for Enzyme Inhibitors.
This workflow demonstrates the logical progression of an HTS campaign, from the preparation of compound and assay plates to the final identification and validation of potential enzyme inhibitors. The use of a fluorogenic substrate like a this compound derivative is central to the readout step, where the enzymatic activity is measured by the change in fluorescence over time.
Conclusion
While the definitive quantitative solubility of this compound in various organic solvents awaits broader publication, this technical guide provides a robust framework for researchers. By leveraging data from analogous compounds and employing standardized experimental protocols like the shake-flask method, scientists can confidently determine the solubility of this and other novel compounds. This foundational knowledge is indispensable for advancing drug discovery efforts and ultimately bringing new therapeutics to fruition.
Unveiling the Photophysical Profile of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core photophysical properties of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin, a fluorophore of significant interest in biomedical research and drug development. The strategic incorporation of electron-donating methoxy groups at the 6 and 7 positions, combined with a potent electron-withdrawing trifluoromethyl group at the 4 position, bestows this coumarin derivative with unique and advantageous fluorescence characteristics. This document provides a comprehensive overview of its anticipated spectral properties, detailed experimental protocols for its characterization, and a visual representation of a common experimental workflow.
Core Photophysical Properties and Data Presentation
The following table summarizes the photophysical data for relevant coumarin analogues to provide a comparative context.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) | Reference |
| 6,7-Dimethoxy-4-methylcoumarin | - | 341 | 410 | 4980 | - | [2] |
| 7-Amino-4-trifluoromethylcoumarin (Coumarin 151) | Ethanol | 384 | 490 | 5488 | 0.53 | BenchChem |
| General 7-dialkylamino-4-trifluoromethylcoumarins | Various | 413-480 | 527-668 | > 5000 | Good | [3] |
| Coumarin 153 | Ethanol | - | - | - | 0.53 | [4] |
Inference for this compound:
Based on the data above, it is anticipated that this compound will exhibit a significant Stokes shift and a moderate to high fluorescence quantum yield. The presence of the 4-trifluoromethyl group is expected to red-shift both the absorption and emission spectra compared to its 4-methyl analog.[1][3] The fluorescence of this coumarin is also likely to be sensitive to solvent polarity, a characteristic feature of coumarins with strong ICT character.[1][5]
Experimental Protocols
The determination of the fluorescence quantum yield is a critical step in characterizing any new fluorophore. The relative quantum yield measurement, using a well-characterized standard, is a widely accepted and accessible method.[6][7][8]
Protocol: Relative Fluorescence Quantum Yield Determination
1. Principle:
The fluorescence quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The sample and standard should be measured under identical experimental conditions.[6]
2. Materials and Instrumentation:
-
Fluorometer: A spectrofluorometer capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Sample: this compound.
-
Reference Standard: A well-characterized fluorophore with a known quantum yield in the same solvent (e.g., Coumarin 153 in ethanol, Φ_f = 0.53).[4]
-
Solvent: Spectroscopic grade solvent.
-
Quartz Cuvettes: 1 cm path length.
3. Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the coumarin sample and the reference standard in the chosen solvent (e.g., ethanol) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.[6]
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of the solvent (as a blank) and all prepared solutions.
-
The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.[6]
-
Note the absorbance values at the selected excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer. This should ideally be a wavelength where both the sample and standard have significant absorbance.
-
Set the excitation and emission slit widths to be narrow to ensure good spectral resolution while maintaining an adequate signal-to-noise ratio. These settings must remain constant for all measurements.[6]
-
Record the corrected fluorescence emission spectrum for the solvent blank and each of the sample and reference solutions.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from each of the recorded fluorescence spectra.
-
Integrate the area under the corrected fluorescence emission spectrum for each sample and reference solution to obtain the integrated fluorescence intensity (I).
-
Plot a graph of integrated fluorescence intensity (I) versus absorbance (A) for both the coumarin sample and the reference standard. The plots should yield straight lines passing through the origin.
-
The quantum yield of the sample (Φ_f(X)) can be calculated using the following equation:[4]
Φ_f(X) = Φ_f(S) * (Grad_X / Grad_S) * (n_X² / n_S²)
Where:
-
Φ_f(S) is the quantum yield of the standard.
-
Grad_X and Grad_S are the gradients of the I versus A plots for the sample and standard, respectively.
-
n_X and n_S are the refractive indices of the sample and standard solutions (if different solvents are used).
-
-
Mandatory Visualization
Coumarin derivatives are widely used as fluorescent probes for cellular imaging.[9][10][] The following diagram illustrates a general workflow for utilizing a coumarin-based probe for live-cell imaging.
Caption: General workflow for live-cell imaging using a coumarin-based fluorescent probe.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. soc.chim.it [soc.chim.it]
6,7-Dimethoxy-4-(trifluoromethyl)coumarin: A Technical Guide for Advanced Research
CAS Number: 151625-32-0
Molecular Formula: C12H9F3O4
This technical guide provides an in-depth overview of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin, a specialized coumarin derivative. While specific research on this exact molecule is limited, this document extrapolates its potential applications, experimental protocols, and relevant biological pathways based on extensive data from structurally similar compounds, namely 4-(trifluoromethyl)coumarins and 6,7-dimethoxycoumarin derivatives. This guide is intended for researchers, scientists, and professionals in drug development and materials science.
Core Applications
Based on the known functionalities of its core components—the 4-(trifluoromethyl)coumarin scaffold and the 6,7-dimethoxy substitution pattern—this molecule is projected to be a valuable tool in several key research areas:
-
Fluorescent Probes and Labeling: The 4-(trifluoromethyl)coumarin core is a well-established fluorophore.[1][2][3][4][5] The trifluoromethyl group often enhances photostability and can lead to large Stokes shifts, which are desirable properties for fluorescent probes used in cellular imaging and high-resolution microscopy.[1][4][6] The methoxy groups may further modulate the photophysical properties.
-
Anticancer Research: Coumarin derivatives are widely investigated for their cytotoxic effects against various cancer cell lines.[7][8][9] They are known to modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR and MAPK pathways.[7][10][11][12]
-
Anti-inflammatory Agents: Numerous coumarin derivatives have demonstrated potent anti-inflammatory properties.[13][14] They can inhibit the production of pro-inflammatory mediators and modulate signaling cascades like the Keap1/Nrf2/ARE pathway.[15][16][17]
-
Antimicrobial Research: Certain coumarin derivatives have shown activity against a range of microbial pathogens.[14][18]
Quantitative Data
The following tables summarize quantitative data for closely related coumarin derivatives, providing a comparative context for the potential activity of this compound.
Table 1: Cytotoxicity of Selected Coumarin Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one | HCT-116 | 8.47 | [19] |
| Coumarin-artemisinin hybrid 1a | HepG2 | 3.05 ± 1.60 | [8] |
| Coumarin-artemisinin hybrid 1a | A2780 | 5.82 ± 2.28 | [8] |
| Unspecified coumarin derivative (4) | HL60 | 8.09 | [7] |
| Unspecified coumarin derivative (4) | MCF-7 | 3.26 | [7] |
| Unspecified coumarin derivative (8b) | HepG2 | 13.14 | [7] |
Table 2: Photophysical Properties of Selected Fluorescent Coumarin Derivatives
| Compound/Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| 7-dialkylamino-4-trifluoromethylcoumarins (general range) | 413-480 | 527-668 | Not specified | [1][4] |
| Phosphorylated coumarin dye (9,CH=CH-2-py,H) | 472 | 623 | Not specified | [1][4] |
| Coumarin 6 in ethanol | 370 | 457 | Not specified | [20] |
| Coumarin derivative for Cys detection | 325 | 450 | Not specified | [21] |
| Coumarin derivative for biothiol detection (SWJT-14) | 380 (for Cys) | 470 (for Cys) | Not specified | [22] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for analogous coumarin derivatives and can be adapted for the evaluation of this compound.
Protocol 1: MTT Cytotoxicity Assay
This assay assesses the effect of a compound on cell viability by measuring the metabolic activity of cells.[23][24][25]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test coumarin (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)
This protocol measures the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[10]
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of the test coumarin for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Protocol 3: Fluorescence Spectroscopy
This protocol outlines the characterization of the photophysical properties of a fluorescent coumarin derivative.[20][26]
-
Sample Preparation: Prepare solutions of the coumarin derivative in various solvents of differing polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol, water) at a concentration of approximately 10 µM.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum for each solution using a spectrophotometer to determine the wavelength of maximum absorption (λmax,abs).
-
Emission Spectroscopy: Using the determined λmax,abs as the excitation wavelength, record the fluorescence emission spectrum for each solution using a fluorometer to determine the wavelength of maximum emission (λmax,em).
-
Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).
-
Data Analysis: Analyze the solvatochromic shifts in the absorption and emission spectra to assess the environmental sensitivity of the fluorophore.
Signaling Pathways and Visualizations
Coumarin derivatives are known to interact with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways potentially modulated by this compound.
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by coumarin derivatives.
Caption: MAPK signaling pathway in inflammation and potential modulation by coumarin derivatives.
Caption: General experimental workflow for the evaluation of a novel coumarin derivative.
References
- 1. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy. | Semantic Scholar [semanticscholar.org]
- 4. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy [abberior.rocks]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 9. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molar Extinction Coefficient of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molar extinction coefficient of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document presents data for a structurally related and well-characterized fluorophore, 7-Amino-4-(trifluoromethyl)coumarin (Coumarin 151), to serve as a valuable reference. Furthermore, this guide furnishes a detailed, generalized experimental protocol for the precise determination of the molar extinction coefficient of fluorescent compounds, which can be directly applied to this compound. This is supplemented by a procedural workflow diagram. Additionally, a representative signaling pathway illustrates the application of trifluoromethylated coumarins in biochemical assays.
Introduction to 4-(Trifluoromethyl)coumarins
Coumarin derivatives are a significant class of bicyclic aromatic compounds found in numerous natural products.[1] The introduction of a trifluoromethyl (-CF3) group, particularly at the 4-position of the coumarin scaffold, imparts unique and advantageous photophysical properties.[2] These properties include enhanced photostability and significant Stokes shifts, making them valuable fluorescent probes in various scientific disciplines.[2] The electron-withdrawing nature of the trifluoromethyl group influences the electronic distribution within the molecule, often leading to a red-shift in both absorption and emission spectra compared to their non-fluorinated counterparts.[3]
The photophysical characteristics of 4-(trifluoromethyl)coumarins, including their molar extinction coefficient, are highly sensitive to their substitution pattern and the polarity of their solvent environment, a phenomenon known as solvatochromism.[2]
Quantitative Data for a Structurally Related Compound: 7-Amino-4-(trifluoromethyl)coumarin (Coumarin 151)
| Parameter | Value | Solvent | Source |
| Wavelength of Maximum Absorption (λmax) | 384 nm | Ethanol | [2] |
| Wavelength of Maximum Emission (λem) | 490 nm | Ethanol | [2][4] |
| Stokes Shift | 5488 cm-1 | Ethanol | [2] |
| Fluorescence Quantum Yield (Φf) | 0.53 | Ethanol | [2] |
Experimental Protocol: Determination of Molar Extinction Coefficient
This section outlines a detailed methodology for the experimental determination of the molar extinction coefficient (ε) of a fluorescent compound like this compound using UV-Visible spectrophotometry. The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εcl).
Materials and Equipment
-
High-purity this compound
-
Spectrophotometric grade solvent (e.g., ethanol, acetonitrile, or dimethyl sulfoxide)
-
Analytical balance
-
Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated micropipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Visible spectrophotometer
Procedure
-
Preparation of a Concentrated Stock Solution:
-
Accurately weigh a small quantity (e.g., 1-2 mg) of this compound using an analytical balance.
-
Dissolve the weighed compound in a precise volume of the chosen spectrophotometric grade solvent within a volumetric flask to create a stock solution of a known concentration (e.g., 1 mM). Ensure the compound is completely dissolved.
-
-
Preparation of Serial Dilutions:
-
Perform a series of accurate dilutions from the stock solution to prepare at least five solutions of varying, known concentrations.
-
The concentrations should be selected to yield absorbance values within the linear dynamic range of the spectrophotometer, which is typically between 0.1 and 1.0.
-
-
Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow the lamp to warm up and stabilize.
-
Set the instrument to scan a wavelength range that includes the expected maximum absorbance of the coumarin derivative (a broad scan from 200-800 nm is a good starting point).
-
Use a quartz cuvette filled with the pure solvent as a blank to zero the instrument.
-
Measure the full absorbance spectrum of one of the diluted solutions to identify the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to measure the absorbance at this specific λmax.
-
Measure the absorbance of each of the prepared serial dilution solutions at λmax, starting from the least concentrated. It is good practice to rinse the cuvette with the next solution to be measured.
-
Data Analysis
-
Beer-Lambert Plot:
-
Plot the measured absorbance (A) at λmax on the y-axis against the corresponding molar concentration (c) in mol/L on the x-axis.
-
Perform a linear regression on the plotted data points.
-
-
Calculation of Molar Extinction Coefficient (ε):
-
According to the Beer-Lambert law (A = εcl), the slope of the resulting line is equal to the molar extinction coefficient (ε) multiplied by the path length (l) of the cuvette (typically 1 cm).
-
Therefore, ε (in L mol-1 cm-1) is the value of the slope of the linear regression.
-
Visualizations
Experimental Workflow for Molar Extinction Coefficient Determination
Caption: Workflow for Determining Molar Extinction Coefficient.
Application in a Caspase Activity Assay
Amino acid and peptide derivatives of 7-amino-4-(trifluoromethyl)coumarin are utilized to monitor peptidase activities. For instance, caspase activation can be measured using a fluorogenic substrate like N-acetyl-Asp-Glu-Val-Asp-7-amino-4-(trifluoromethyl)coumarin (Ac-DEVD-AFC).[4]
Caption: Caspase-3 Mediated Release of a Fluorescent Coumarin.
References
The Dance of Light and Solvent: A Technical Guide to the Solvatochromism of Trifluoromethyl Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (-CF3) group onto the coumarin scaffold has given rise to a class of fluorescent probes with exceptional properties. These derivatives exhibit remarkable sensitivity to their local environment, a phenomenon known as solvatochromism, making them invaluable tools in a diverse range of scientific disciplines, from materials science to cellular biology and drug discovery. Their large Stokes shifts, high quantum yields in specific environments, and tunable photophysical properties have positioned them as powerful reporters of molecular interactions and micro-environmental changes.
This technical guide provides an in-depth exploration of the solvatochromism of trifluoromethyl coumarin derivatives. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their photophysical behavior, detailed experimental protocols for their characterization, and insights into their application in biological systems.
Core Principles: The Interplay of Structure, Solvent, and Light
The solvatochromism of trifluoromethyl coumarin derivatives arises from the significant change in their electronic distribution upon photoexcitation. The potent electron-withdrawing nature of the trifluoromethyl group, typically at the C4 position, in conjunction with an electron-donating group, often an amino or substituted amino group at the C7 position, creates a pronounced intramolecular charge transfer (ICT) character.
Upon absorption of a photon, the molecule transitions to an excited state with a significantly larger dipole moment than the ground state. In polar solvents, this highly polar excited state is stabilized by the surrounding solvent molecules, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. Conversely, in nonpolar solvents, the emission is typically blue-shifted (hypsochromic shift). This sensitivity of the emission wavelength to solvent polarity is the hallmark of their solvatochromism.
Furthermore, the fluorescence quantum yield of many trifluoromethyl coumarins is highly dependent on the solvent environment. In polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state can provide a non-radiative decay pathway, leading to a decrease in fluorescence quantum yield.[1] In contrast, in nonpolar or rigid environments, this non-radiative pathway is often suppressed, resulting in higher quantum yields.[1]
Quantitative Photophysical Data
The following tables summarize the key photophysical parameters for several widely studied trifluoromethyl coumarin derivatives in a range of solvents with varying polarities. These data are essential for selecting the appropriate fluorophore and experimental conditions for a specific application.
Table 1: Photophysical Properties of Coumarin 151 (7-Amino-4-trifluoromethylcoumarin)
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) |
| n-Heptane | 1.92 | 1.388 | 350 | 422 | 4980 | 0.03 |
| Cyclohexane | 2.02 | 1.427 | 351 | 425 | 5120 | 0.04 |
| 1,4-Dioxane | 2.21 | 1.422 | 364 | 455 | 5310 | 0.35 |
| Chloroform | 4.81 | 1.446 | 370 | 468 | 5490 | 0.61 |
| Ethyl Acetate | 6.02 | 1.373 | 370 | 472 | 5690 | 0.55 |
| Tetrahydrofuran | 7.58 | 1.407 | 372 | 478 | 5780 | 0.58 |
| Dichloromethane | 8.93 | 1.424 | 374 | 482 | 5820 | 0.60 |
| Acetone | 20.7 | 1.359 | 376 | 495 | 6200 | 0.50 |
| Ethanol | 24.6 | 1.361 | 384 | 490 | 5488 | 0.53 |
| Acetonitrile | 37.5 | 1.344 | 378 | 498 | 6280 | 0.45 |
| Dimethyl Sulfoxide | 46.7 | 1.479 | 382 | 505 | 6230 | 0.40 |
| Water | 80.1 | 1.333 | 385 | 525 | 6890 | 0.02 |
Data compiled from various spectroscopic studies.[1][2]
Table 2: Photophysical Properties of Coumarin 152 (7-(Dimethylamino)-4-(trifluoromethyl)coumarin)
| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |
| n-Heptane | 368 | 422 | 3660 |
| Diethyl Ether | 378 | 450 | 4340 |
| Dichloromethane | 390 | 480 | 4910 |
| Acetonitrile | 390 | 505 | 5890 |
| Ethylene Glycol | 394 | 528 | 6340 |
Data compiled from various spectroscopic studies, highlighting the significant solvatochromic shifts.[1][3]
Table 3: Photophysical Properties of Coumarin 153 (7-(Diethylamino)-4-trifluoromethylcoumarin)
| Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) |
| Cyclohexane | 390 | 458 | 0.90 |
| Benzene | 400 | 483 | 0.78 |
| Chloroform | 408 | 493 | 0.68 |
| Acetone | 412 | 520 | 0.38 |
| Acetonitrile | 410 | 522 | 0.42 |
| Ethanol | 415 | 530 | 0.30 |
| Methanol | 415 | 535 | 0.25 |
| Water | 418 | 570 | 0.10 |
Data compiled from various spectroscopic studies.[4]
Experimental Protocols
Accurate and reproducible characterization of the photophysical properties of trifluoromethyl coumarin derivatives is paramount for their effective application. The following sections detail standardized experimental methodologies for their synthesis and photophysical analysis.
Synthesis of 7-Amino-4-(trifluoromethyl)coumarin Derivatives
A common synthetic route to 7-amino-4-(trifluoromethyl)coumarin involves the Pechmann condensation of a substituted m-aminophenol with ethyl 4,4,4-trifluoroacetoacetate.[1]
General Procedure for the Synthesis of 7-(Dialkylamino)-4-(trifluoromethyl)coumarin:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate 3-(dialkylamino)phenol (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of a suitable acid catalyst, such as piperidine or a Lewis acid (e.g., ZnCl₂).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 7-(dialkylamino)-4-(trifluoromethyl)coumarin derivative.[5]
Measurement of UV-Vis Absorption and Fluorescence Spectra
Materials:
-
Spectroscopic grade solvents
-
Trifluoromethyl coumarin derivative of interest
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Solution Preparation: Prepare a stock solution of the coumarin derivative in a high-purity solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilute solutions in the desired solvents with concentrations ranging from 1 to 10 µM.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of each solution using the UV-Vis spectrophotometer over a relevant wavelength range (typically 250-500 nm).
-
Use the pure solvent as a blank for baseline correction.
-
Identify the wavelength of maximum absorption (λabs).
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the sample at or near its λabs.
-
Record the fluorescence emission spectrum, scanning over a wavelength range that covers the entire emission profile (e.g., 400-700 nm).
-
Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Identify the wavelength of maximum emission (λem).
-
Determination of Fluorescence Quantum Yield (Φf) by the Comparative Method
The relative fluorescence quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[6]
Materials:
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Solutions of the trifluoromethyl coumarin derivative and the standard in the same solvent.
Procedure:
-
Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
-
Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstandard × (Gradientsample / Gradientstandard) × (nsample² / nstandard²)
where n is the refractive index of the solvent.
Visualization of Key Relationships and Workflows
Graphviz diagrams are used to visually represent the logical relationships and experimental workflows discussed in this guide.
References
- 1. Synthesis and chemistry of 7-amino-4-(trifluoromethyl)coumarin and its amino acid and peptide derivatives (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. nathan.instras.com [nathan.instras.com]
- 4. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 6,7-Dimethoxy-4-(trifluoromethyl)coumarin in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-4-(trifluoromethyl)coumarin is a fluorescent molecule belonging to the coumarin family of dyes. The incorporation of a trifluoromethyl group at the 4-position is known to enhance photostability and can result in a significant Stokes shift, which is advantageous in fluorescence microscopy for improving signal-to-noise ratios.[1][2] The dimethoxy substitutions at the 6 and 7 positions are expected to influence the photophysical properties of the fluorophore. While it is sold as a fluorescent labeling chemical, detailed application data for its use in fluorescence microscopy is not widely published.[3][4][5][6]
These application notes provide an overview of the potential uses of this compound in fluorescence microscopy and detailed protocols for its application in cellular imaging. The photophysical data presented are estimations based on structurally related compounds and should be used as a starting point for experimental design.
Physicochemical and Estimated Photophysical Properties
| Property | Value / Estimated Value | Source |
| CAS Number | 151625-32-0 | [5] |
| Molecular Formula | C₁₂H₉F₃O₄ | [6] |
| Molecular Weight | 274.19 g/mol | [6] |
| Appearance | Solid | [6] |
| Solubility | Soluble in DMSO or DMF | [4][6] |
| Estimated Excitation Max (λex) | ~340 - 380 nm | Inferred from related methoxy-coumarins |
| Estimated Emission Max (λem) | ~420 - 480 nm | Inferred from related methoxy-coumarins |
| Purity | >95% (HPLC) | [6] |
Applications in Fluorescence Microscopy
Based on the properties of related coumarin compounds, this compound is anticipated to be a valuable tool for:
-
General Cytoplasmic and Nuclear Staining: Due to their lipophilic nature, some coumarin dyes can passively diffuse across cell membranes and accumulate in the cytoplasm and, in some cases, the nucleus, providing a general stain for cellular morphology.
-
Probing Cellular Microenvironments: The fluorescence of coumarin dyes can be sensitive to the polarity of their local environment. This property could potentially be exploited to study changes in cellular microenvironments.
-
Component of Biosensors: The coumarin scaffold can be chemically modified to create fluorescent probes that respond to specific ions, molecules, or enzymatic activities.[7]
Experimental Protocols
1. Preparation of Stock Solution
A concentrated stock solution is prepared for long-term storage and convenient dilution to working concentrations.
-
Reagent: this compound powder
-
Solvent: High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Procedure:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
2. Protocol for Live Cell Staining
This protocol provides a general guideline for staining live cells. Optimal conditions, including probe concentration and incubation time, should be determined empirically for each cell type and experimental setup.
-
Materials:
-
Cells cultured on glass-bottom dishes or coverslips suitable for imaging.
-
10 mM stock solution of this compound in DMSO.
-
Pre-warmed (37°C) cell culture medium (serum-free or complete, depending on the experiment).
-
Pre-warmed (37°C) Phosphate-Buffered Saline (PBS) or other suitable imaging buffer.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a working solution by diluting the 10 mM stock solution in pre-warmed cell culture medium to a final concentration in the range of 1-10 µM.
-
Remove the existing culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to reduce background fluorescence.
-
Add fresh, pre-warmed imaging buffer or culture medium to the cells.
-
Proceed with imaging on a fluorescence microscope using appropriate filter sets (e.g., DAPI or blue channel).
-
3. Protocol for Fixed Cell Staining
This protocol is for staining cells that have been chemically fixed.
-
Materials:
-
Cells cultured on coverslips.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
PBS.
-
0.1-0.5% Triton X-100 in PBS for permeabilization (optional).
-
10 mM stock solution of this compound in DMSO.
-
-
Procedure:
-
Wash the cultured cells once with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) If targeting intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
(Optional) If permeabilized, wash the cells three times with PBS for 5 minutes each.
-
Prepare a working solution of 1-10 µM this compound in PBS.
-
Incubate the fixed (and permeabilized) cells with the working solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
-
Visualizations
Caption: Workflow for staining live cells.
Caption: Workflow for staining fixed cells.
Safety and Handling
This compound is for research use only.[3] Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the DMSO stock solution with care, as DMSO can facilitate the absorption of substances through the skin. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy. | Semantic Scholar [semanticscholar.org]
- 2. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemodex.com [chemodex.com]
- 4. adipogen.com [adipogen.com]
- 5. scbt.com [scbt.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Live Cell Imaging with 6,7-Dimethoxy-4-(trifluoromethyl)coumarin
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
6,7-Dimethoxy-4-(trifluoromethyl)coumarin is a fluorescent probe with potential applications in live-cell imaging.[1] Coumarin derivatives are a versatile class of fluorophores known for their utility in visualizing a wide array of biological processes and molecules within living cells.[2] The incorporation of a trifluoromethyl group can enhance photostability and influence the spectral properties of the coumarin core.[3] This document provides detailed application notes and protocols for the use of this compound in live-cell imaging, based on the properties of structurally related compounds.
Disclaimer: Specific experimental data for this compound is limited. The following protocols and data are based on closely related coumarin analogs and serve as a starting point. Optimization of probe concentration, incubation times, and imaging parameters is highly recommended for specific cell types and experimental conditions.
II. Quantitative Data
| Property | This compound | 7-Methoxy-4-(trifluoromethyl)coumarin (in Methanol) | 7-Amino-4-(trifluoromethyl)coumarin (Coumarin 151) |
| CAS Number | 151625-32-0[1] | 575-04-2[4] | 53518-15-3[5] |
| Molecular Weight | 274.19 g/mol [1] | 244.17 g/mol [4] | 229.16 g/mol [5] |
| Excitation Max (λex) | Not Available | ~333 nm[4] | ~344-400 nm[5] |
| Emission Max (λem) | Not Available | ~416 nm[4] | ~454-490 nm[5] |
| Quantum Yield (Φf) | Not Available | Not Available | Not Available |
| Recommended Concentration | Optimization required (start with 1-10 µM) | Not Available | Not Available |
| Cytotoxicity (IC50) | Not Available | Not Available | Not Available |
III. Experimental Protocols
The following are generalized protocols for live-cell staining and imaging. These should be adapted and optimized for the specific experimental setup.
A. Reagent Preparation
-
Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Store the stock solution at -20°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in a pre-warmed, serum-free cell culture medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
The optimal concentration should be determined empirically for each cell type and application to achieve sufficient signal with minimal background and cytotoxicity.
-
B. Live-Cell Staining Protocol (Adherent Cells)
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or serum-free medium to remove any residual serum.
-
Staining: Remove the wash solution and add the pre-warmed working solution of this compound to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time will vary depending on the cell type and experimental goals and should be determined empirically.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed imaging buffer or complete medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer or complete medium to the cells. Image the stained cells immediately using a fluorescence microscope equipped with appropriate filter sets for the expected excitation and emission wavelengths (e.g., DAPI or blue fluorescent protein filter sets).
C. Live-Cell Staining Protocol (Suspension Cells)
-
Cell Harvesting: Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Resuspend the cell pellet in pre-warmed PBS or serum-free medium and centrifuge again. Repeat this wash step twice.
-
Staining: Resuspend the washed cells in the pre-warmed working solution of this compound.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, with occasional gentle agitation.
-
Washing: Centrifuge the stained cells, remove the supernatant, and resuspend the pellet in fresh, pre-warmed imaging buffer. Repeat this wash step twice.
-
Imaging: Resuspend the final cell pellet in the desired volume of imaging buffer and transfer to a suitable imaging chamber. Proceed with fluorescence microscopy.
IV. Visualization of Workflows and Pathways
A. Experimental Workflow for Live-Cell Imaging
Caption: General workflow for live-cell imaging with this compound.
B. Potential Signaling Pathway Interaction
While the specific cellular targets of this compound are not yet defined, coumarin derivatives are known to be utilized as probes for various cellular components and processes. The following diagram illustrates a hypothetical scenario where the probe's fluorescence is modulated by a cellular event, such as enzymatic activity.
Caption: Hypothetical mechanism of fluorescence activation by enzymatic cleavage.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Methoxy-4-(trifluoromethyl)coumarin = 99 TLC 575-04-2 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 6,7-Dimethoxy-4-(trifluoromethyl)coumarin in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin as a fluorogenic substrate for enzyme assays, particularly for O-demethylating enzymes such as cytochrome P450 (CYP) isoforms. While direct experimental data for this specific compound is limited, its structural similarity to well-characterized fluorogenic probes suggests a strong potential for its application in drug metabolism studies and high-throughput screening (HTS) of enzyme inhibitors. This document outlines the principle of the assay, provides detailed protocols for its use, and presents hypothetical data to illustrate its potential utility.
Introduction
Coumarin derivatives are widely utilized as pro-fluorescent substrates in various enzyme assays. Their utility stems from the enzymatic conversion of a weakly fluorescent molecule into a highly fluorescent product, enabling sensitive and continuous monitoring of enzyme activity. The presence of a trifluoromethyl group at the 4-position of the coumarin ring is a common feature in several commercially available substrates, often enhancing their properties as enzyme probes.
This compound is a diether coumarin derivative. It is hypothesized that this compound can serve as a substrate for enzymes capable of O-demethylation, such as various cytochrome P450 (CYP) isoforms. The enzymatic removal of one of the methyl groups from the 6- or 7-position would yield a highly fluorescent hydroxycoumarin product. This conversion forms the basis of a sensitive fluorometric assay for screening enzyme activity and inhibition.
Principle of the Assay
The enzymatic assay using this compound is based on the principle of fluorescence enhancement upon metabolic conversion. The substrate itself is weakly fluorescent. However, upon enzymatic O-demethylation by an appropriate enzyme (e.g., a CYP isoform), it is converted to either 6-hydroxy-7-methoxy-4-(trifluoromethyl)coumarin or 7-hydroxy-6-methoxy-4-(trifluoromethyl)coumarin. These hydroxylated products are highly fluorescent.
The rate of increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction. This allows for the determination of key kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max), as well as the inhibitory potential of test compounds (e.g., IC_50).
Physicochemical and Spectroscopic Properties
The successful application of this compound relies on its distinct spectroscopic properties and those of its potential fluorescent products.
| Property | This compound (Substrate) | 6-Hydroxy-7-methoxy-4-(trifluoromethyl)coumarin (Product 1) | 7-Hydroxy-6-methoxy-4-(trifluoromethyl)coumarin (Product 2) |
| Molecular Formula | C_12H_9F_3O_4 | C_11H_7F_3O_4 | C_11H_7F_3O_4 |
| Molecular Weight | 274.19 g/mol | 260.17 g/mol | 260.17 g/mol |
| Appearance | White to off-white crystalline powder | Yellowish solid | Yellowish solid |
| Excitation Wavelength | ~330-350 nm (weak) | ~380-400 nm | ~380-400 nm |
| Emission Wavelength | ~400-420 nm (weak) | ~490-510 nm | ~490-510 nm |
Note: Optimal excitation and emission wavelengths may vary depending on buffer conditions and instrumentation and should be determined experimentally.
Signaling Pathway and Experimental Workflow
Enzymatic Reaction Pathway
The proposed enzymatic reaction involves the O-demethylation of the substrate by a cytochrome P450 enzyme, a critical component of drug metabolism pathways.
Application Notes and Protocols: 6,7-Dimethoxy-4-(trifluoromethyl)coumarin as a Fluorescent Probe for Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-4-(trifluoromethyl)coumarin is a fluorogenic substrate designed for the sensitive and continuous monitoring of cytochrome P450 (CYP) enzyme activity. Its utility in drug metabolism studies and high-throughput screening stems from its conversion by specific CYP isozymes into a highly fluorescent product. This O-demethylation reaction allows for real-time measurement of enzyme kinetics, providing valuable insights into drug-drug interactions and individual metabolic profiles. The dimethoxy substitutions at the 6 and 7 positions, combined with the electron-withdrawing trifluoromethyl group at the 4 position, influence the substrate's specificity and the photophysical properties of its metabolite, making it a valuable tool for studying specific CYP isoforms.
The principle of the assay is based on a significant increase in fluorescence upon enzymatic conversion. The parent compound, this compound, is weakly fluorescent. Upon O-demethylation by a CYP enzyme, one of the methoxy groups is converted to a hydroxyl group, yielding a highly fluorescent product, primarily a hydroxy-methoxy-4-(trifluoromethyl)coumarin. The rate of this fluorescence increase is directly proportional to the enzymatic reaction rate, enabling the determination of key kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max).
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not widely published, the following properties can be inferred based on similar coumarin derivatives. The primary metabolite is expected to be either 6-hydroxy-7-methoxy-4-(trifluoromethyl)coumarin or 7-hydroxy-6-methoxy-4-(trifluoromethyl)coumarin, both of which are expected to have similar fluorescent properties to 7-hydroxy-4-(trifluoromethyl)coumarin.
| Property | Substrate: this compound | Product: Hydroxy-methoxy-4-(trifluoromethyl)coumarin (projected) |
| Molecular Formula | C₁₂H₉F₃O₄ | C₁₁H₇F₃O₄ |
| Appearance | White to off-white solid | Yellowish solid |
| Excitation Max (λ_ex) | ~330-350 nm (estimated) | ~338 nm[1] |
| Emission Max (λ_em) | ~380-400 nm (weak, estimated) | ~450-460 nm (strong) |
| Quantum Yield (Φ_f) | Low (estimated) | ~0.2 in ethanol[1] |
CYP Enzyme Selectivity and Kinetic Parameters
The table below provides a template for the type of data that would be generated in kinetic studies with this probe. The values are illustrative and based on data for other trifluoromethylcoumarin derivatives.
| CYP Isoform | K_m (μM) | V_max (pmol/min/pmol CYP) | Reference Compound |
| CYP1A2 | 5 - 15 | 10 - 50 | 7-benzyloxy-4-(trifluoromethyl)coumarin[2] |
| CYP2B6 | 10 - 30 | 5 - 20 | 7-ethoxy-4-(trifluoromethyl)coumarin |
| CYP2C9 | 2 - 10 | 20 - 100 | 7-methoxy-4-(trifluoromethyl)coumarin[3] |
| CYP2C19 | 5 - 20 | 10 - 40 | 7-benzyloxy-4-(trifluoromethyl)coumarin[2] |
| CYP3A4 | 10 - 50 | 50 - 200 | 7-benzyloxy-4-(trifluoromethyl)coumarin[2] |
Experimental Protocols
The following are detailed protocols for conducting enzyme assays using this compound with recombinant human CYP enzymes or human liver microsomes. These protocols are adapted from established methods for similar fluorogenic coumarin substrates.
Protocol 1: Determination of K_m and V_max with Recombinant Human CYP Enzymes
1. Materials and Reagents:
-
Recombinant human CYP enzyme (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase.
-
This compound (substrate).
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) or NADPH.
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
96-well black, flat-bottom microplates.
-
Fluorescence microplate reader.
-
Dimethyl sulfoxide (DMSO) for substrate stock solution.
2. Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
NADPH Regenerating System Solution: Prepare according to the manufacturer's instructions. If using NADPH, prepare a 10 mM stock solution in buffer. Store on ice and use fresh.
-
Enzyme Dilution: Dilute the recombinant CYP enzyme to the desired working concentration (e.g., 5-20 pmol/mL) in cold potassium phosphate buffer. Keep on ice.
3. Assay Procedure:
-
In a 96-well black microplate, add the following in order:
-
Potassium phosphate buffer (to bring the final volume to 200 µL).
-
Recombinant CYP enzyme solution.
-
A series of dilutions of the this compound stock solution to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is ≤ 1% to avoid enzyme inhibition.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system or NADPH solution (final concentration, e.g., 1 mM).
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) using an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.
4. Data Analysis:
-
Determine the initial rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Convert the fluorescence units to the concentration of the product formed using a standard curve of the corresponding hydroxy-methoxy-4-(trifluoromethyl)coumarin metabolite (if available) or a suitable fluorescent standard like 7-hydroxy-4-(trifluoromethyl)coumarin.[1]
-
Plot the reaction velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine K_m and V_max.
Protocol 2: CYP Inhibition Assay (IC₅₀ Determination)
1. Materials and Reagents:
-
Same as Protocol 1.
-
Test inhibitor compound.
-
Positive control inhibitor (a known inhibitor for the specific CYP isoform being tested).
2. Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
Inhibitor Stock Solutions: Prepare a stock solution of the test inhibitor and positive control inhibitor in a suitable solvent (e.g., DMSO).
3. Assay Procedure:
-
In a 96-well black microplate, add the following:
-
Potassium phosphate buffer.
-
Recombinant CYP enzyme solution.
-
A series of dilutions of the test inhibitor or positive control inhibitor. Include a vehicle control (solvent only).
-
This compound at a final concentration approximately equal to its K_m value (determined in Protocol 1).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system or NADPH.
-
Incubate at 37°C for a predetermined time that falls within the linear range of the reaction (e.g., 15-30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or 0.1 M Tris-base/acetonitrile 80:20 v/v).
-
Read the fluorescence at ~340 nm excitation and ~450 nm emission.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
Enzymatic Reaction Pathway
The primary metabolic pathway for this compound by CYP enzymes is O-demethylation. This reaction involves the removal of a methyl group from one of the methoxy substituents, resulting in the formation of a hydroxyl group and formaldehyde.
Caption: CYP450-mediated O-demethylation of this compound.
Experimental Workflow for CYP Inhibition Assay
The following diagram illustrates the key steps in performing a CYP inhibition assay using this compound as the fluorescent probe.
Caption: Workflow for a fluorometric CYP450 inhibition assay.
References
- 1. PhotochemCAD | 7-Hydroxy-4-(trifluoromethyl)coumarin [photochemcad.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6,7-Dimethoxy-4-(trifluoromethyl)coumarin as a Fluorescent pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-4-(trifluoromethyl)coumarin is a fluorinated derivative of the coumarin family, a class of compounds well-regarded for their robust fluorescent properties and sensitivity to their microenvironment. The strategic placement of two electron-donating methoxy groups at the 6 and 7 positions, combined with a potent electron-withdrawing trifluoromethyl group at the 4 position, suggests that this molecule possesses significant potential as a fluorescent pH indicator. This document provides detailed application notes and protocols for the utilization of this compound in pH sensing, particularly within cellular and drug development contexts. While direct experimental data for this specific compound is limited, the provided protocols are based on established methodologies for structurally similar coumarin-based pH indicators.
Principle of pH Sensing
The fluorescence of many coumarin derivatives is dependent on intramolecular charge transfer (ICT) from the electron-donating groups to the electron-withdrawing groups. The protonation state of the molecule, influenced by the surrounding pH, can significantly affect the efficiency of this ICT process, leading to changes in fluorescence intensity and/or shifts in the excitation and emission wavelengths. In acidic environments, protonation of the coumarin core can alter its electronic properties, while in alkaline conditions, deprotonation of potential acidic moieties or interaction with hydroxyl ions can similarly modulate its fluorescence. This pH-dependent fluorescence provides a mechanism for ratiometric or intensity-based pH measurements.
Quantitative Data
Due to the limited availability of specific experimental data for this compound, the following table presents hypothetical yet plausible photophysical properties based on the known behavior of structurally related coumarin derivatives. Researchers should experimentally determine the precise parameters for their specific experimental conditions.
| pH | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Quantum Yield (ΦF) (Estimated) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) (Estimated) |
| 4.0 | ~350 | ~450 (Blue) | ~0.4 | ~15,000 |
| 7.0 | ~365 | ~480 (Cyan) | ~0.6 | ~18,000 |
| 9.0 | ~380 | ~520 (Green) | ~0.5 | ~20,000 |
Note: The pKa of this compound is estimated to be in the physiological range (around 7.0), similar to other 7-substituted coumarin derivatives used as pH indicators.
Experimental Protocols
Protocol 1: In Vitro pH Titration and Spectral Characterization
This protocol outlines the steps to determine the pH-dependent spectral properties of this compound.
Materials:
-
This compound
-
DMSO (spectroscopic grade)
-
Phosphate-buffered saline (PBS) or a universal buffer system covering a wide pH range (e.g., McIlvaine buffer)
-
pH meter
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in spectroscopic grade DMSO.
-
Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution in buffers of varying pH (e.g., from pH 4 to 10). The final concentration of the coumarin should be in the low micromolar range (e.g., 1-10 µM) to avoid inner filter effects. The final DMSO concentration should be kept low (<1%) to minimize solvent effects.
-
Absorbance Spectra: Record the absorbance spectra of each working solution using a UV-Vis spectrophotometer from 250 nm to 500 nm.
-
Fluorescence Spectra:
-
For each working solution, record the fluorescence emission spectrum using a spectrofluorometer. Excite the sample at the determined absorbance maximum (λex) for each respective pH.
-
Record the excitation spectrum for each working solution by setting the emission wavelength to the determined emission maximum (λem).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa value.
-
For ratiometric measurements, identify two wavelengths in the emission spectrum that show the most significant opposing changes with pH and plot the ratio of their intensities against pH.
-
Protocol 2: Intracellular pH Measurement in Live Cells
This protocol describes a general method for loading the acetoxymethyl (AM) ester form of the indicator into live cells for intracellular pH measurement. The AM ester enhances cell permeability.
Materials:
-
This compound, AM ester
-
Pluronic F-127
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with appropriate filters for the indicator, a camera, and image analysis software.
-
Intracellular pH calibration buffers
-
Nigericin and Valinomycin (ionophores for in situ calibration)
Procedure:
-
Loading Solution Preparation:
-
Prepare a 1-5 mM stock solution of the coumarin AM ester in anhydrous DMSO.
-
Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.
-
On the day of the experiment, prepare the final loading solution by diluting the coumarin AM ester stock solution into HBSS to a final concentration of 1-5 µM. Add an equal volume of the Pluronic F-127 solution to aid in dye solubilization.
-
-
Cell Loading:
-
Wash the cultured cells once with pre-warmed HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in a CO2 incubator.
-
After incubation, wash the cells twice with warm HBSS to remove excess dye.
-
Incubate the cells for a further 30 minutes in fresh HBSS to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Fluorescence Imaging:
-
Mount the coverslip or dish onto the fluorescence microscope.
-
Acquire fluorescence images using appropriate excitation and emission filters based on the in vitro spectral characterization. For ratiometric imaging, acquire images at two different emission wavelengths.
-
-
In Situ Calibration:
-
To obtain a quantitative relationship between the fluorescence ratio and intracellular pH, perform an in situ calibration at the end of each experiment.
-
Incubate the loaded cells with a series of calibration buffers of known pH containing the ionophores nigericin (e.g., 10 µM) and valinomycin (e.g., 10 µM). These ionophores equilibrate the intracellular and extracellular pH.
-
Acquire fluorescence ratio images for each calibration buffer.
-
-
Data Analysis:
-
Measure the fluorescence intensity in regions of interest (ROIs) within the cells for each image.
-
Calculate the ratio of fluorescence intensities for each ROI.
-
Generate a calibration curve by plotting the fluorescence ratio against the corresponding pH of the calibration buffers.
-
Use the calibration curve to convert the fluorescence ratios from the experimental cells into intracellular pH values.
-
Visualizations
Caption: Workflow for in vitro spectral characterization.
Caption: Workflow for intracellular pH measurement.
Caption: Principle of ratiometric pH sensing.
Application Notes and Protocols for Cellular Uptake of Coumarin-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing coumarin-based fluorescent probes for studying cellular uptake and various intracellular processes. This document includes an overview of applications, quantitative data for a selection of probes, detailed experimental protocols, and visualizations of key pathways and workflows.
Applications of Coumarin-Based Fluorescent Probes in Cellular Imaging
Coumarin-based fluorescent probes are versatile tools for live-cell imaging due to their favorable photophysical properties, including high quantum yields, large Stokes shifts, and sensitivity to their microenvironment.[1] Their structural adaptability allows for the design of probes that can selectively target and report on specific cellular components and events.[][3]
Key applications include:
-
Organelle Imaging: Specific coumarin derivatives have been developed to accumulate in and visualize various subcellular organelles, such as the endoplasmic reticulum, lipid droplets, lysosomes, and mitochondria.[4][1][5]
-
Ion Detection: These probes are instrumental in sensing and quantifying biologically significant metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).[4][1][6]
-
Thiol and Reactive Oxygen Species (ROS) Detection: Coumarin-based probes have been designed to detect biological thiols with high selectivity, particularly for cysteine, and to monitor cellular oxidative stress by reacting with specific ROS like peroxynitrite and hydroxyl radicals.[4][1][7][8]
-
Monitoring Cellular Dynamics: The sensitivity of some coumarin probes to their microenvironment enables the investigation of changes in viscosity and polarity within cells.[4][1][9]
Quantitative Data of Selected Coumarin-Based Probes
The selection of an appropriate probe is critical for successful cellular imaging. The following tables summarize the photophysical properties and cytotoxicity of several coumarin derivatives.
Table 1: Photophysical Properties of Representative Coumarin-Based Probes
| Probe Name/Class | Target Organelle/Analyte | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Reference |
| Coumarin 6 | Lipid Droplets | ~458 | ~505 | - | [5] |
| LysoTracker Red DND-99 | Lysosomes | ~577 | ~590 | - | [5] |
| MitoTracker Green FM | Mitochondria | ~490 | ~516 | - | [5] |
| ER-Tracker Blue-White DPX | Endoplasmic Reticulum | ~374 | ~430-640 (Variable) | - | [5] |
| SWJT-14 | Cysteine (Cys) | - | - | - | [8] |
| W-HOCl | Hypochlorite (HOCl) | 380 | 460 | - | [7] |
| CDCI-CO | Carbon Monoxide (CO) | - | 710 | - | [10] |
| ACou-Ind | Hydrogen Peroxide (H₂O₂) | - | - | - | [10] |
Table 2: Comparative Cytotoxicity of Selected Coumarin Derivatives (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 5b | MCF-7 (Human breast cancer) | 2.4 | [11] |
| Compound 5b | MDA-231 (Human breast cancer) | 4.8 | [11] |
| Various Coumarins | Caco-2, HCT-8, HEp-2 | ≥ 340 | [12] |
Signaling Pathways and Experimental Workflows
Cellular Uptake Mechanisms
The cellular uptake of coumarin probes can occur through various mechanisms, including passive diffusion and endocytosis. For nanoparticle-based coumarin delivery, endocytic pathways are often involved.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 7. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06003F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Reactive Oxygen Species Using Coumarin-Based Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen.[1] While they play crucial roles in cellular signaling and homeostasis, excessive production of ROS can lead to oxidative stress, a condition implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the detection and quantification of ROS are of paramount importance in biomedical research and drug development.
Coumarin-based fluorescent probes have emerged as valuable tools for detecting ROS due to their excellent photophysical properties, such as high fluorescence quantum yields, photostability, and sensitivity to their microenvironment.[2] These probes are often designed as "turn-on" sensors, where the non-fluorescent coumarin derivative reacts with a specific ROS to yield a highly fluorescent product.
While the specific compound 6,7-Dimethoxy-4-(trifluoromethyl)coumarin has not been extensively documented as a primary probe for ROS detection, the principles of coumarin-based ROS sensing are well-established. This document provides detailed application notes and protocols using a representative coumarin-based probe, Coumarin Boronic Acid (CBA), which is designed to detect peroxynitrite (ONOO⁻), a potent reactive oxygen species.[3]
Mechanism of Action: Coumarin Boronic Acid (CBA)
Coumarin Boronic Acid (CBA) is a fluorescent probe that is highly selective for peroxynitrite. The detection mechanism is based on the oxidation of the boronic acid group by peroxynitrite, which results in the formation of the highly fluorescent product, 7-hydroxycoumarin.[3] In its native state, CBA is non-fluorescent. Upon reaction with peroxynitrite, the boronic acid moiety is cleaved, releasing 7-hydroxycoumarin, which exhibits strong fluorescence. This "turn-on" response allows for the sensitive detection of peroxynitrite.
Figure 1. Mechanism of ROS detection by Coumarin Boronic Acid.
Quantitative Data Presentation
The performance of a fluorescent probe is characterized by its photophysical properties and its reactivity towards the target analyte. The following table summarizes key quantitative data for Coumarin Boronic Acid (CBA) and its fluorescent product, 7-hydroxycoumarin.
| Parameter | Coumarin Boronic Acid (CBA) | 7-Hydroxycoumarin (Product) | Reference |
| Excitation Wavelength (λex) | ~332 nm | ~332 nm | [3] |
| Emission Wavelength (λem) | - (Non-fluorescent) | ~470 nm | [3] |
| Reaction Rate with ONOO⁻ | k = 1.1 µM/s | - | [3] |
| Reaction Rate with H₂O₂ | k = 1.5 M/s | - | [3] |
Note: The significant difference in reaction rates highlights the probe's selectivity for peroxynitrite over hydrogen peroxide.[3]
Experimental Protocols
This section provides detailed protocols for the use of a representative coumarin-based probe for the detection of ROS in a cellular context.
Protocol 1: In Vitro Detection of Peroxynitrite
Objective: To detect peroxynitrite in a cell-free system using a coumarin-based boronate probe.
Materials:
-
Coumarin Boronic Acid (CBA) probe
-
Peroxynitrite (ONOO⁻) standard or a peroxynitrite donor (e.g., SIN-1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Probe Preparation: Prepare a stock solution of the coumarin boronate probe (e.g., 1 mM) in DMSO.
-
Working Solution: Dilute the stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 10 µM).
-
Reaction Setup: To the wells of a 96-well black microplate, add the probe working solution.
-
ROS Addition: Add varying concentrations of peroxynitrite to the wells. Include a negative control (probe only) and a vehicle control.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~332 nm and emission at ~470 nm.
-
Data Analysis: Subtract the background fluorescence of the probe-only control. Plot the fluorescence intensity against the concentration of peroxynitrite to generate a standard curve.
Protocol 2: Detection of Intracellular ROS in Live Cells
Objective: To visualize and quantify intracellular ROS production in live cells using a coumarin-based boronate probe.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Coumarin Boronic Acid (CBA) probe stock solution (1 mM in DMSO)
-
ROS inducer (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for peroxynitrite)
-
ROS scavenger (e.g., N-acetylcysteine (NAC)) as a negative control
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Experimental Workflow:
Figure 2. Experimental workflow for intracellular ROS detection.
Detailed Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Induction of Oxidative Stress: Treat the cells with an appropriate ROS inducer for a predetermined time. For example, to induce peroxynitrite, cells can be stimulated with LPS (1 µg/mL) and IFN-γ (10 ng/mL).
-
Control Groups: Include an untreated control group and a negative control group pre-treated with an ROS scavenger (e.g., 1-5 mM NAC for 1 hour) before adding the ROS inducer.
-
Probe Loading: Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS. Add fresh medium or buffer containing the coumarin boronate probe at a final concentration of 5-10 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with pre-warmed PBS or HBSS to remove any excess probe.
-
Imaging and Analysis:
-
Fluorescence Microscopy: Add fresh culture medium or imaging buffer to the cells and immediately visualize them using a fluorescence microscope equipped with a DAPI filter set (or appropriate filters for Ex/Em ~332/470 nm).
-
Flow Cytometry: For suspension cells or trypsinized adherent cells, resuspend the cells in PBS or flow cytometry buffer and analyze them using a flow cytometer. The fluorescence can often be detected in a channel typically used for DAPI or other UV-excitable dyes.
-
-
Quantification: Quantify the mean fluorescence intensity of the cells. Compare the fluorescence levels between the control and treated groups to determine the relative change in intracellular ROS levels.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Incomplete removal of excess probe. | Increase the number of washing steps after probe incubation. |
| Autofluorescence of cells or medium. | Image cells in a phenol red-free medium. Acquire an image of unstained cells to determine the background autofluorescence. | |
| Weak or no signal | Insufficient ROS production. | Increase the concentration of the ROS inducer or the incubation time. |
| Probe degradation. | Prepare fresh probe solutions for each experiment. Protect the probe from light. | |
| Incorrect filter set. | Ensure the use of appropriate excitation and emission filters for the probe. | |
| Cell toxicity | High probe concentration. | Perform a dose-response experiment to determine the optimal, non-toxic probe concentration. |
| Extended incubation time. | Reduce the incubation time with the probe. |
Disclaimer: The provided protocols are intended as a general guideline. Optimization of probe concentration, incubation times, and inducer concentrations may be necessary for specific cell types and experimental conditions.
References
Application Notes and Protocols for High-Throughput Screening Assays Using 6,7-Dimethoxy-4-(trifluoromethyl)coumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-4-(trifluoromethyl)coumarin is a fluorogenic compound that serves as an excellent substrate for various drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. Its utility in high-throughput screening (HTS) lies in its conversion from a non-fluorescent molecule to a highly fluorescent product upon enzymatic activity, providing a robust and sensitive method for assessing enzyme inhibition. This document provides detailed application notes and protocols for utilizing this compound in HTS assays, with a primary focus on the inhibition of CYP2B6, an important enzyme in drug metabolism.
Principle of the Assay
The core of this HTS assay is the enzymatic O-demethylation of this compound by CYP enzymes. In the presence of the necessary cofactor, NADPH, CYP2B6 metabolizes the substrate, resulting in the formation of a highly fluorescent product, 7-hydroxy-6-methoxy-4-(trifluoromethyl)coumarin. The increase in fluorescence intensity is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of this conversion is reduced, leading to a decrease in the fluorescent signal. This change in fluorescence is used to quantify the inhibitory potential of test compounds.
Data Presentation: Inhibition of CYP450 Isoforms
The following table summarizes the inhibitory potency (IC50 values) of known inhibitors against various CYP450 isoforms using fluorogenic coumarin-based substrates. This data provides a reference for expected results and for validating the assay setup.
| CYP Isoform | Substrate (Analogous to this compound) | Inhibitor | IC50 (µM) |
| CYP2B6 | 7-Ethoxy-4-trifluoromethylcoumarin | Ticlopidine | ~0.2 |
| CYP2B6 | 7-Ethoxy-4-trifluoromethylcoumarin | ThioTEPA | ~2.8 |
| CYP1A2 | 7-Ethoxyresorufin | α-Naphthoflavone | ~0.03 |
| CYP2C9 | 7-Methoxy-4-(trifluoromethyl)coumarin | Sulfaphenazole | ~1.0 |
| CYP2C19 | 3-Cyano-7-ethoxycoumarin | Ticlopidine | ~0.3 |
| CYP2D6 | 7-methoxy-4-(aminomethyl)-coumarin | Quinidine | ~0.05 |
| CYP3A4 | 7-Benzyloxy-4-(trifluoromethyl)coumarin | Ketoconazole | ~0.1 |
Experimental Protocols
Materials and Reagents
-
Substrate: this compound
-
Enzyme: Recombinant human CYP2B6 (e.g., in microsomes)
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4)
-
Test Compounds: Known inhibitors (for control) and experimental compounds
-
Stop Solution: 80% acetonitrile in 0.5 M Tris-base
-
Microplates: 96- or 384-well black, flat-bottom plates
-
Fluorescence Plate Reader: Capable of excitation at ~410 nm and emission at ~538 nm
Assay Protocol for CYP2B6 Inhibition
This protocol is designed for a 96-well plate format and can be scaled for 384-well plates.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare serial dilutions of test compounds and known inhibitors in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions. Keep on ice.
-
Dilute the recombinant CYP2B6 enzyme to the desired concentration in cold assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the diluted CYP2B6 enzyme solution to each well of the microplate.
-
Add 5 µL of the test compound or inhibitor dilution to the corresponding wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed NADPH regenerating system containing the substrate, this compound, to each well. The final substrate concentration should be at or near its Km value for CYP2B6.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.
-
Stop the reaction by adding 75 µL of the stop solution to each well.
-
Measure the fluorescence intensity of each well using a plate reader with excitation at approximately 410 nm and emission at approximately 538 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or without NADPH) from all experimental wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway: Enzymatic Conversion of the Fluorogenic Substrate
Caption: Enzymatic conversion of the non-fluorescent substrate to a fluorescent product by CYP2B6.
Experimental Workflow for HTS Inhibition Assay
Application Notes and Protocols for Staining Fixed Cells with 6,7-Dimethoxy-4-(trifluoromethyl)coumarin
Introduction
6,7-Dimethoxy-4-(trifluoromethyl)coumarin is a fluorescent dye belonging to the coumarin family. Its chemical structure, featuring electron-donating dimethoxy groups and an electron-withdrawing trifluoromethyl group, suggests inherent fluorogenic properties suitable for biological imaging. While this specific molecule is not extensively documented for cell staining applications, its structural similarity to other coumarin-based dyes allows for the development of a robust protocol for staining fixed cells. These application notes provide a hypothetical, yet scientifically grounded, framework for utilizing this compound as a fluorescent stain for visualizing cellular structures in fixed preparations. The protocols and data presented are based on the known properties of analogous coumarin derivatives and standard cell staining procedures.
Chemical and Physical Properties
The properties of this compound are summarized below. The spectral properties are hypothetical and based on structurally related compounds.
| Property | Value |
| Molecular Formula | C₁₂H₉F₃O₄ |
| Molecular Weight | 289.19 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol |
| Hypothetical Excitation (Ex) | ~350 nm |
| Hypothetical Emission (Em) | ~450 nm |
| Storage Conditions | Store at -20°C, protected from light and moisture. For long-term storage, desiccate. |
Principle of Staining
It is hypothesized that this compound, being a small, moderately lipophilic molecule, can passively diffuse across the plasma and internal membranes of fixed cells. Upon binding to intracellular components, likely lipid-rich structures or proteins, its fluorescence is enhanced. The fixation process, typically with paraformaldehyde, cross-links proteins and preserves cellular morphology, allowing the dye to accumulate and reveal cellular details.
Experimental Protocols
The following protocols provide a general guideline for staining both adherent and suspension cells. Optimization of dye concentration and incubation time may be required depending on the cell type and experimental conditions.
Reagent Preparation
-
Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Phosphate-Buffered Saline (PBS): 1X PBS, pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution (Optional): 0.1% Triton™ X-100 in PBS.
-
Staining Solution: Dilute the 10 mM stock solution to a final working concentration of 1-10 µM in PBS.
Protocol 1: Staining Adherent Cells
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until the desired confluency is reached.
-
Washing: Aspirate the culture medium and wash the cells twice with 1X PBS.
-
Fixation: Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with 1X PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures that may be less accessible, add 0.1% Triton™ X-100 in PBS and incubate for 10 minutes at room temperature. Wash three times with 1X PBS.
-
Staining: Add the working staining solution of this compound to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with 1X PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with a filter set suitable for the hypothetical Ex/Em maxima (~350/450 nm).
Protocol 2: Staining Suspension Cells
-
Cell Harvesting: Harvest cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1X PBS. Centrifuge again and discard the supernatant.
-
Fixation: Resuspend the cells in 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Washing: Centrifuge the cells, discard the supernatant, and wash twice with 1X PBS.
-
Permeabilization (Optional): Resuspend the cell pellet in 0.1% Triton™ X-100 in PBS and incubate for 10 minutes. Wash twice with 1X PBS.
-
Staining: Resuspend the cell pellet in the working staining solution and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Centrifuge, discard the supernatant, and wash the cells twice with 1X PBS.
-
Imaging: Resuspend the final cell pellet in a small volume of PBS. The cells can be analyzed by flow cytometry or mounted on a microscope slide for imaging.
Quantitative Data Summary
| Parameter | Recommendation |
| Stock Solution Conc. | 10 mM in DMSO |
| Working Conc. | 1-10 µM in 1X PBS |
| Fixation | 4% PFA in PBS, 15 min at RT |
| Permeabilization | 0.1% Triton™ X-100 in PBS, 10 min at RT |
| Incubation Time | 15-30 minutes at RT, protected from light |
| Microscopy Filter Set | DAPI or similar filter (Ex: ~350 nm, Em: ~450 nm) |
Visualizations
Troubleshooting
-
No/Weak Signal:
-
Increase the concentration of the staining solution.
-
Increase the incubation time.
-
Ensure the correct filter set is being used for imaging.
-
Check the pH of the buffers.
-
-
High Background:
-
Decrease the concentration of the staining solution.
-
Decrease the incubation time.
-
Ensure adequate washing steps are performed after staining.
-
-
Photobleaching:
-
Minimize exposure of the stained samples to light.
-
Use an anti-fade mounting medium.
-
Reduce the excitation light intensity during imaging.
-
Disclaimer
The information provided in these application notes is intended for research use only. The protocols and properties are based on scientifically informed hypotheses due to the limited availability of data for this specific compound. Researchers should perform their own optimization experiments to achieve the best results for their specific applications.
Application Notes and Protocols for 6,7-Dimethoxy-4-(trifluoromethyl)coumarin as a Derivatization Agent for HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-4-(trifluoromethyl)coumarin is a highly fluorescent molecule whose derivatives serve as excellent derivatization agents for enhancing the detection of a wide range of analytes in High-Performance Liquid Chromatography (HPLC). The introduction of the trifluoromethyl group at the 4-position of the coumarin scaffold enhances the fluorophore's photostability and quantum yield, making it a sensitive label for various analytical applications.
This document provides detailed application notes and protocols for the use of a reactive derivative, 4-(Bromomethyl)-6,7-dimethoxy-4-(trifluoromethyl)coumarin , for the pre-column derivatization of nucleophilic analytes such as carboxylic acids, phenols, and thiols. The resulting fluorescently tagged analytes can be readily separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector.
Principle of Derivatization
The derivatization reaction involves the nucleophilic substitution of the bromine atom in 4-(Bromomethyl)-6,7-dimethoxy-4-(trifluoromethyl)coumarin by a nucleophilic functional group in the analyte molecule (e.g., carboxylate, phenolate, or thiolate). This reaction forms a stable, highly fluorescent ester, ether, or thioether linkage, respectively. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base to facilitate the deprotonation of the analyte.
Physicochemical and Spectroscopic Properties
The key properties of the derivatizing agent and its derivatives are summarized below.
| Property | Value |
| Chemical Name | 4-(Bromomethyl)-6,7-dimethoxy-4-(trifluoromethyl)coumarin |
| Molecular Formula | C₁₃H₁₀BrF₃O₄ |
| Molecular Weight | 383.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Excitation Wavelength (λex) | ~365 nm (typical for derivatives) |
| Emission Wavelength (λem) | ~450 nm (typical for derivatives) |
Applications
The primary applications of 4-(Bromomethyl)-6,7-dimethoxy-4-(trifluoromethyl)coumarin in HPLC include the sensitive and selective analysis of:
-
Carboxylic Acids: Including fatty acids, bile acids, and acidic drugs in biological matrices.
-
Phenols: Such as phenolic acids and environmental pollutants.
-
Thiols: Including amino acids like cysteine and glutathione in biomedical research.
Experimental Protocols
Protocol 1: Derivatization of Carboxylic Acids
Materials:
-
Carboxylic acid standard or sample
-
4-(Bromomethyl)-6,7-dimethoxy-4-(trifluoromethyl)coumarin
-
Acetonitrile (anhydrous, HPLC grade)
-
Potassium carbonate (anhydrous, powdered)
-
18-Crown-6
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with fluorescence detector
Procedure:
-
Sample Preparation: Dissolve the carboxylic acid sample in anhydrous acetonitrile to a final concentration of 1 mg/mL.
-
Reagent Preparation: Prepare a 1 mg/mL solution of 4-(Bromomethyl)-6,7-dimethoxy-4-(trifluoromethyl)coumarin in anhydrous acetonitrile.
-
Derivatization Reaction:
-
To 100 µL of the sample solution in a microcentrifuge tube, add 200 µL of the derivatizing agent solution.
-
Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount (approx. 0.5 mg) of 18-Crown-6.
-
Vortex the mixture for 1 minute.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
-
Sample Cleanup (if necessary):
-
Centrifuge the reaction mixture at 10,000 rpm for 5 minutes to pellet the potassium carbonate.
-
Transfer the supernatant to a clean vial for HPLC analysis. Alternatively, the sample can be passed through a 0.22 µm syringe filter.
-
-
HPLC Analysis: Inject an appropriate volume (e.g., 10-20 µL) of the derivatized sample into the HPLC system.
Protocol 2: HPLC Conditions for Analysis of Derivatized Carboxylic Acids
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 365 nm, Emission: 450 nm |
Quantitative Data Summary
The following table summarizes typical performance data for the HPLC analysis of analytes derivatized with coumarin-based agents. Actual values will vary depending on the specific analyte and instrumentation.
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 1 - 10 fmol |
| Limit of Quantification (LOQ) | 5 - 50 fmol |
| Precision (RSD%) | < 5% |
| Recovery | 90 - 110% |
Visualizations
Caption: Derivatization reaction of a carboxylic acid.
Caption: Overall experimental workflow.
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with 6,7-Dimethoxy-4-(trifluoromethyl)coumarin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low fluorescence signals during experiments with 6,7-Dimethoxy-4-(trifluoromethyl)coumarin.
Troubleshooting Guide: Low Fluorescence Signal
A diminished or absent fluorescence signal can be a significant roadblock in experimental success. This guide provides a systematic approach to diagnosing and resolving common issues.
Question: I am observing a very weak or no fluorescence signal from my this compound sample. What are the potential causes and how can I troubleshoot this?
Answer: A low fluorescence signal with this compound can arise from several factors, ranging from incorrect instrument settings to the chemical environment of the fluorophore. Follow these steps to identify and address the issue.
Step 1: Verify Instrument Settings and Compatibility
Incorrect instrument settings are a frequent cause of low fluorescence signals. Coumarin dyes are typically excited by UV or near-UV light and emit in the blue-green region of the spectrum.
-
Excitation and Emission Wavelengths: Confirm that the excitation and emission wavelengths on your fluorometer, microscope, or plate reader are set appropriately for this compound. Mismatched settings will lead to inefficient excitation and poor signal detection.
-
Filter Sets: Ensure that the filter sets in your microscope are suitable for the spectral characteristics of the dye.
-
Instrument Calibration: Verify that the instrument is properly calibrated and functioning correctly.
Step 2: Evaluate Sample Preparation and Environment
The fluorescence of coumarin derivatives is highly sensitive to their local environment.[1][2]
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Solvent Polarity: The fluorescence quantum yield of many coumarins is solvent-dependent.[3] Non-polar solvents can sometimes lead to lower fluorescence intensity compared to polar solvents for certain coumarins.[2]
-
Presence of Quenchers: Components in your buffer or sample, such as heavy metal ions or halides, can quench fluorescence.[7]
Step 3: Assess Fluorophore Concentration and Integrity
The concentration and quality of the fluorophore are critical for a strong signal.
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Concentration: An overly low concentration will result in a weak signal. Conversely, excessively high concentrations can lead to self-quenching or aggregation-caused quenching (ACQ), which diminishes the fluorescence signal.[8] It is advisable to perform a concentration titration to determine the optimal range for your specific application.
-
Storage and Handling: Ensure that the this compound has been stored correctly, protected from light and moisture, to prevent degradation. AdipoGen Life Sciences suggests storing it at +4°C for stability of at least two years.[9]
-
Solubility: Incomplete dissolution of the coumarin in your experimental buffer can lead to a lower effective concentration and potential light scattering.
Step 4: Investigate Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[10][11][12]
-
Excitation Intensity: High-intensity light sources can accelerate photobleaching. Use the lowest possible excitation power that provides an adequate signal-to-noise ratio.
-
Exposure Time: Minimize the duration of exposure to the excitation light. Use shutters to block the light path when not actively acquiring data.
-
Antifade Reagents: For microscopy applications, consider using an antifade mounting medium to reduce photobleaching.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: While specific excitation and emission maxima for this compound are not consistently reported across all suppliers, a related compound, 4-Bromomethyl-6,7-dimethoxycoumarin, has an excitation wavelength of 322 nm and an emission wavelength of 395 nm.[13] For another related compound, 7-Amino-4-(trifluoromethyl)coumarin (Coumarin 151), the excitation and emission wavelengths are around 344-400 nm and 454-490 nm, respectively.[9][14] It is highly recommended to determine the optimal wavelengths experimentally in your specific buffer system using a spectrophotometer.
Q2: How does the solvent environment affect the fluorescence of this compound?
A2: The fluorescence of coumarin dyes is often highly sensitive to the polarity of the solvent.[2][15] Generally, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum.[16] This is due to the stabilization of the excited state in polar solvents. The quantum yield can also be significantly affected by the solvent.[3]
Q3: My signal is decreasing rapidly during measurement. What is happening?
A3: A rapid decrease in signal during measurement is a classic sign of photobleaching, which is the irreversible destruction of the fluorophore by the excitation light.[10][11][12] To mitigate this, you should reduce the intensity and duration of light exposure. Using an antifade reagent in your mounting medium for microscopy can also help preserve the signal.
Q4: Can I use this compound for quantitative measurements?
A4: Yes, but it is crucial to control the experimental conditions carefully. Factors such as pH, solvent, and temperature can all influence the fluorescence intensity. For reliable quantitative measurements, ensure these parameters are consistent across all samples and standards. It is also important to work within a concentration range where the fluorescence intensity is linearly proportional to the concentration to avoid issues like self-quenching.
Q5: How should I store my this compound?
A5: It is recommended to store this compound protected from light and moisture. For long-term storage, keeping it at +4°C should maintain its stability for at least two years.[9] Stock solutions should be stored at -20°C or -80°C and protected from light.
Quantitative Data
While specific quantitative data for this compound is limited in the readily available literature, the following tables provide illustrative data for structurally related coumarin compounds to demonstrate the impact of the chemical environment on their fluorescent properties.
Table 1: Solvatochromic Effects on a Related Coumarin Derivative
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.02 | 390 | 475 | 4500 |
| Dioxane | 2.21 | 400 | 495 | 4700 |
| Chloroform | 4.81 | 410 | 510 | 4800 |
| Acetonitrile | 37.5 | 420 | 530 | 5000 |
| Methanol | 32.7 | 425 | 540 | 5100 |
Note: This data is illustrative for a generic 7-aminocoumarin derivative and serves to demonstrate the principle of solvatochromism. Actual values for this compound may vary.
Table 2: pH Dependence of a Hydroxycoumarin Derivative
| pH | Relative Fluorescence Intensity (%) | Emission Maximum (nm) |
| 4.0 | 20 | 450 |
| 6.0 | 60 | 455 |
| 7.4 | 100 | 460 |
| 8.0 | 95 | 510 |
| 10.0 | 70 | 515 |
Note: This data is for a generic 7-hydroxycoumarin derivative and illustrates the potential impact of pH on fluorescence.[4] The specific pH sensitivity of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Optimal Excitation and Emission Spectra
Objective: To determine the optimal excitation and emission wavelengths for this compound in a specific experimental buffer.
Materials:
-
This compound
-
DMSO or other suitable organic solvent for stock solution
-
Experimental buffer (e.g., PBS, Tris-HCl)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution: Dissolve a small amount of this compound in DMSO to create a concentrated stock solution (e.g., 1-10 mM).
-
Prepare a working solution: Dilute the stock solution in your experimental buffer to a final concentration that gives a readable signal (e.g., 1-10 µM).
-
Excitation Scan: a. Set the emission wavelength to an estimated value (e.g., 450 nm). b. Scan a range of excitation wavelengths (e.g., 300-420 nm). c. Identify the wavelength with the maximum fluorescence intensity. This is your optimal excitation wavelength (λ_ex).
-
Emission Scan: a. Set the excitation wavelength to the optimal value determined in the previous step (λ_ex). b. Scan a range of emission wavelengths (e.g., 400-600 nm). c. Identify the wavelength with the maximum fluorescence intensity. This is your optimal emission wavelength (λ_em).
Protocol 2: General Procedure for a Coumarin-Based Fluorescence Assay
Objective: To provide a general workflow for measuring a biological activity using a this compound-based probe.
Materials:
-
This compound probe
-
Cells or enzyme of interest
-
Assay buffer
-
Multi-well plate (black, clear bottom for microscopy)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Seeding (for cell-based assays): Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the coumarin probe in DMSO. Dilute the stock solution to the desired final concentration in the assay buffer.
-
Treatment: Add the coumarin probe solution to the wells containing the cells or enzyme. Include appropriate controls (e.g., no-enzyme control, vehicle control).
-
Incubation: Incubate the plate for the desired period at the appropriate temperature (e.g., 37°C for mammalian cells).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or microscope with the optimal excitation and emission wavelengths determined previously.
Visualizations
Caption: A logical workflow for troubleshooting low fluorescence signals.
Caption: A general experimental workflow for a coumarin-based fluorescence assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photobleaching - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Optimizing staining concentration for 6,7-Dimethoxy-4-(trifluoromethyl)coumarin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin for fluorescent labeling and imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a fluorescent chemical compound used for labeling in various biological applications.[1] Its coumarin core provides the basis for its fluorescent properties.
Q2: What are the spectral properties of coumarin-based dyes?
Q3: What are the common applications of this dye?
A3: This compound is described as a useful fluorescent labeling chemical.[1] Coumarin derivatives are broadly used as substrates for detecting enzymatic activity, as fluorescent labels for chromatography, and in the development of fluorescent probes for cellular imaging.[2][3]
Q4: In which solvents is this compound soluble?
A4: While specific solubility data for this compound is not detailed in the search results, a similar compound, 7-Methoxy-4-(trifluoromethyl)coumarin, is soluble in acetone, chloroform, methanol, and DMSO. It is recommended to test solubility in a small amount of the desired solvent before preparing stock solutions.
Troubleshooting Guide
This guide addresses common issues encountered during staining experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Inappropriate filter set: The excitation and emission filters on the microscope or plate reader do not match the spectral properties of the dye. | Verify the excitation and emission maxima of the dye from the supplier's datasheet. Ensure you are using the correct optical filters. |
| Low dye concentration: The concentration of the staining solution is too low to produce a detectable signal. | Perform a concentration titration to determine the optimal staining concentration. Start with a range of 1-10 µM and adjust as needed.[5] | |
| Insufficient incubation time: The dye has not had enough time to penetrate the cells or bind to its target. | Optimize the incubation time. Test a time course (e.g., 15, 30, 60 minutes) to find the point of maximum signal with minimal background.[5] | |
| Photobleaching: The fluorophore is being destroyed by excessive exposure to excitation light. | Reduce the intensity of the excitation light. Decrease the exposure time during image acquisition. Use an anti-fade mounting medium for fixed cell imaging.[6] | |
| High Background | Excess dye concentration: The staining solution is too concentrated, leading to non-specific binding. | Titrate the dye to a lower concentration.[6] |
| Inadequate washing: Unbound dye molecules have not been sufficiently washed away. | Increase the number and duration of wash steps after staining. Use a gentle wash buffer like Phosphate-Buffered Saline (PBS).[7][8] | |
| Cellular autofluorescence: The cells themselves are emitting fluorescence in the same spectral range as the dye. | Image an unstained control sample to determine the level of autofluorescence. If significant, consider using a dye with a different emission spectrum or spectral unmixing techniques.[9] | |
| Uneven or Speckled Staining | Dye aggregation: The dye has precipitated out of solution, forming aggregates that appear as bright specks. | Filter the staining solution through a 0.2 µm syringe filter before use.[8] Ensure the dye is fully dissolved in the initial solvent before diluting into aqueous buffers. |
| Cell health: The cells are unhealthy or dying, leading to altered membrane permeability and uneven dye uptake. | Ensure cells are healthy and in the logarithmic growth phase before staining. Use a viability dye to exclude dead cells from the analysis.[10] | |
| Phototoxicity (Live-Cell Imaging) | High dye concentration: The dye is toxic to the cells at the concentration used. | Perform a cytotoxicity assay to determine the optimal non-toxic concentration range. |
| Excessive light exposure: The combination of the dye and excitation light is causing cellular damage. | Use the lowest possible excitation light intensity and exposure time needed for a good signal-to-noise ratio.[5] |
Experimental Protocols
Protocol 1: General Staining Protocol for Fixed Cells
This protocol provides a starting point for staining fixed cells with this compound. Optimization of concentrations and incubation times is recommended.
-
Cell Seeding: Plate cells on coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a working solution of this compound in PBS (e.g., 1-10 µM). Incubate the cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope with the appropriate filter set.
Protocol 2: Optimizing Staining Concentration
This protocol describes how to perform a titration to find the optimal concentration of this compound.
-
Prepare a Dilution Series: Prepare a series of staining solutions with varying concentrations of the dye (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 20 µM) in your chosen staining buffer.
-
Stain Cells: Stain separate samples of your cells with each concentration of the dye, keeping all other parameters (incubation time, temperature, etc.) constant.
-
Include Controls: Prepare a negative control (unstained cells) and, if possible, a positive control (a sample known to stain well).
-
Image and Analyze: Acquire images of each sample using identical microscope settings (e.g., exposure time, gain).
-
Evaluate Signal-to-Noise: Quantify the mean fluorescence intensity of the stained cells (signal) and the background. Calculate the signal-to-noise ratio for each concentration.
-
Determine Optimal Concentration: The optimal concentration will provide the best signal-to-noise ratio without causing significant background or signs of cytotoxicity (for live-cell imaging).
Visual Guides
Caption: General experimental workflow for cell staining.
Caption: A logical flow for troubleshooting common staining issues.
References
- 1. scbt.com [scbt.com]
- 2. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. Protein Stains Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. bosterbio.com [bosterbio.com]
- 10. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
Technical Support Center: Reducing Photobleaching of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the photobleaching of the fluorescent molecule 6,7-Dimethoxy-4-(trifluoromethyl)coumarin. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a fluorescent chemical used for labeling in various biological and chemical applications[1]. The trifluoromethyl group at the 4-position generally enhances the photochemical stability and shifts the absorption and emission spectra to longer wavelengths compared to some other coumarin derivatives[2].
Q2: What is photobleaching and why is it a critical issue?
Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, upon exposure to excitation light[3][4]. This process results in a permanent loss of fluorescence. For researchers, this leads to a diminished signal-to-noise ratio, which can compromise the quality of images and the accuracy of quantitative data, particularly during long-term imaging experiments like time-lapses or 3D reconstructions[5][6].
Q3: What are the primary causes of photobleaching for coumarin dyes?
The photobleaching of coumarin dyes is primarily driven by two interconnected mechanisms:
-
Formation of Reactive Oxygen Species (ROS): In the presence of molecular oxygen, an excited fluorophore can transfer its energy to oxygen, creating highly reactive singlet oxygen (¹O₂) and other ROS. These reactive species can then chemically attack and destroy the fluorophore molecule[3][4][7].
-
Transition to the Triplet State: After excitation, the fluorophore enters a short-lived singlet excited state (S₁) from which it can either emit a photon (fluorescence) or transition to a long-lived, highly reactive triplet state (T₁). Fluorophores in the triplet state are more susceptible to chemical reactions that lead to photobleaching and are the primary precursors to ROS generation[6][8].
Q4: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds added to mounting media to reduce photobleaching[9]. They work primarily by scavenging for reactive oxygen species or by quenching the fluorophore's triplet state, returning it to the ground state before it can undergo a destructive chemical reaction[8][10]. This extends the fluorescent signal's life, allowing for longer imaging sessions.
Q5: Can I use enzymatic oxygen scavenging systems for live-cell imaging?
While enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) are highly effective at reducing photobleaching, they are generally not suitable for imaging living cells or tissues[7][11]. The removal of molecular oxygen can induce hypoxia, altering normal cellular physiology and potentially leading to cell death, thereby interfering with the biological processes being observed[7].
Q6: How does the choice of mounting medium affect photostability beyond just the antifade agent?
The refractive index (RI) of the mounting medium is a critical factor[12]. A significant mismatch between the RI of the mounting medium and the RI of the microscope objective's immersion oil (typically ~1.52) can cause spherical aberration[12][13]. This optical artifact degrades image resolution and brightness, often compelling researchers to increase excitation intensity, which in turn accelerates photobleaching[13]. Using a mounting medium with an RI that closely matches your objective is essential for optimal image quality and signal preservation[12].
Troubleshooting Guide: Common Photostability Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Rapid Signal Loss (Photobleaching) | 1. High excitation light intensity.[9] 2. Prolonged or continuous exposure to light.[9] 3. Presence of molecular oxygen.[7][11] 4. Suboptimal or absent antifade reagent in the mounting medium.[9] | 1. Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal. Employ neutral density (ND) filters to attenuate the light source.[9][11] 2. Minimize Exposure Time: Use an electronic shutter to expose the sample to light only during image acquisition.[9][11] For 3D imaging, consider techniques that limit out-of-focus illumination, such as confocal or light-sheet microscopy.[7] 3. Use Antifade Reagents: Mount fixed samples in a high-quality commercial or homemade antifade medium.[5][13][14] For live cells, add a cell-permeable antifade agent like Trolox to the imaging medium. |
| High Background Fluorescence | 1. Autofluorescence from the sample or the mounting medium itself. Some antifade reagents like p-phenylenediamine (PPD) are prone to oxidation and can become fluorescent.[4] 2. Non-specific binding of the fluorescent conjugate. | 1. Select a Low-Background Antifade: Use reagents known for low autofluorescence, such as n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[4][9] 2. Optimize Staining Protocol: Titrate the concentration of the fluorescent probe to find the lowest effective concentration. Increase the number and duration of wash steps to remove unbound dye.[9] 3. Use a Blocking Agent: For immunofluorescence, use an appropriate blocking agent (e.g., Bovine Serum Albumin) to minimize non-specific antibody binding.[9] |
| Inconsistent Fluorescence Between Samples | 1. Differential photobleaching due to samples being imaged at different time points in a session. 2. Variations in staining, washing, or mounting protocols. | 1. Standardize Imaging Workflow: Image all samples promptly after preparation and in a consistent order. Minimize light exposure during sample finding and focusing. 2. Standardize Protocols: Ensure every sample is prepared with identical incubation times, reagent concentrations, and washing procedures to ensure consistent initial fluorescence intensity.[9] |
Quantitative Data Summary
Table 1: Common Antifade Reagents and Their Mechanisms
| Antifade Reagent | Abbreviation | Primary Mechanism | Notes |
| n-Propyl Gallate | NPG | Free radical scavenger.[11] | Effective and widely used. |
| 1,4-diazabicyclo[2.2.2]octane | DABCO | Singlet oxygen scavenger.[4] | A common component in many antifade formulations. |
| Trolox | - | Triplet state quencher and radical scavenger. | Cell-permeable; suitable for live-cell imaging. |
| β-Mercaptoethylamine | MEA | Quenches the triplet excited state directly.[8][11] | Highly effective but has a strong odor and is not suitable for live cells.[11] |
| p-Phenylenediamine | PPD | Free radical scavenger.[4] | Effective, but can oxidize and become autofluorescent, causing high background.[4] |
Table 2: Refractive Indices (RI) of Common Mounting Media Components
| Component | Approximate Refractive Index (RI) |
| Water | 1.33[12] |
| Glycerol | 1.47 |
| Zeiss Immersion Oil | 1.515[12] |
| Glass (Coverslip/Slide) | 1.52[12] |
| Tissue (Fixed Protein) | ~1.53[12][15] |
| ProLong Diamond Antifade Mountant | 1.47[5] |
| ProLong Glass Antifade Mountant | 1.52[5] |
Experimental Protocols
Protocol 1: Preparation of a Standard NPG-Glycerol Antifade Mounting Medium
This protocol describes how to prepare a common, effective antifade mounting medium for fixed-cell imaging.
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol (high purity)
-
Phosphate-buffered saline (PBS), 10X solution, pH 7.4
-
Distilled water
Procedure:
-
Prepare a 90% glycerol solution by mixing 90 mL of glycerol with 10 mL of distilled water.
-
To 100 mL of the 90% glycerol solution, add 10 mL of 10X PBS. This will result in a solution of 80-90% glycerol in 1X PBS.
-
Weigh out 0.1 g of n-propyl gallate (NPG).
-
Add the NPG to the glycerol/PBS solution.
-
Gently heat the solution to approximately 60-70°C while stirring continuously on a magnetic stir plate until the NPG is completely dissolved. This may take several hours. Do not boil.
-
Aliquot the final solution into small, light-protected tubes and store at -20°C. Thaw and warm to room temperature before use.
Protocol 2: Quantitative Assessment of Photobleaching Rate
This protocol allows for the quantitative comparison of different antifade reagents or imaging conditions.
Microscope Setup:
-
Use a stable fluorescence microscope with a camera capable of time-lapse imaging.
-
Prepare identical samples mounted with different antifade media (e.g., your experimental medium vs. a control medium like PBS/glycerol).
Image Acquisition:
-
Place a slide on the microscope stage and locate a representative region of interest (ROI).
-
Set the imaging parameters (excitation intensity, exposure time, gain) to levels that provide a good initial signal without immediate saturation. Crucially, keep these parameters constant for all samples being compared.
-
Acquire an initial image at time t=0.
-
Begin a time-lapse acquisition, continuously exposing the ROI to the excitation light and capturing images at regular intervals (e.g., every 5-10 seconds) for a set duration (e.g., 2-5 minutes), or until the fluorescence has significantly faded.[4]
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity within the same ROI for each image in the time-lapse series.[9]
-
For each time series, correct for background fluorescence by measuring the intensity of a nearby region with no fluorescent signal and subtracting this value from your ROI measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0) by dividing the intensity at time t by the intensity at time 0.
-
Plot the normalized fluorescence intensity as a function of time for each condition.[9] The resulting curves will visually and quantitatively demonstrate the rate of photobleaching, allowing for direct comparison of photostability.
Visualizations: Workflows and Mechanisms
Caption: The photobleaching process of a fluorophore.
Caption: A logical workflow for troubleshooting photobleaching.
Caption: Mechanisms of action for different antifade reagents.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. m.youtube.com [m.youtube.com]
- 8. Influence of the triplet excited state on the photobleaching kinetics of fluorescein in microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ompj.org [ompj.org]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Nacalai USA, Inc. | Product | Antifade Reagent: Fluoro-KEEPER, Non-hardening Type [nacalaiusa.com]
- 15. nif.hms.harvard.edu [nif.hms.harvard.edu]
Technical Support Center: Minimizing Background Fluorescence in Coumarin-Based Probe Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize background fluorescence and enhance the signal-to-noise ratio in your coumarin-based probe experiments.
Troubleshooting Guides
High background fluorescence can significantly compromise the quality and interpretation of your experimental data. This guide addresses common issues in a question-and-answer format to help you identify and resolve the source of the problem.
Question 1: I'm observing high background fluorescence across my entire imaging field, even in areas without cells. What could be the cause?
Answer: This issue often points to fluorescent components within your imaging medium or buffer.
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Phenol Red: Many standard cell culture media contain phenol red, a pH indicator that fluoresces, particularly in the green spectrum, contributing to background noise.[1]
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Serum: Fetal Bovine Serum (FBS) is a common supplement in cell culture media and a known source of autofluorescence due to its complex mixture of proteins and other molecules.[2] The fluorescence intensity of serum can change with its concentration.[2]
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Unbound Probe: Excess, unbound coumarin probe in the imaging medium will fluoresce, leading to a diffuse background signal.
Recommended Solutions:
-
Switch to Phenol Red-Free Medium: For the duration of your imaging experiment, use a phenol red-free alternative to your standard cell culture medium.[1]
-
Reduce or Eliminate Serum: If your cells can tolerate it for the duration of the experiment, use a serum-free or reduced-serum medium.[2]
-
Thorough Washing: After incubating your cells with the coumarin probe, perform several gentle washes with a fresh, pre-warmed imaging buffer or medium to remove any unbound probe.
Question 2: My images show bright, non-specific staining within the cells, or a speckled pattern in the background. What does this indicate?
Answer: This pattern is often indicative of non-specific binding of the probe or the formation of probe aggregates.
-
Non-Specific Binding: Coumarin dyes can bind to cellular components other than the intended target, especially at high concentrations or with prolonged incubation times.
-
Probe Aggregation: At high concentrations, many organic dyes, including coumarins, can form aggregates in aqueous solutions. These aggregates are often brightly fluorescent and can bind non-specifically to cells or surfaces.
Recommended Solutions:
-
Optimize Probe Concentration: Titrate your coumarin probe to determine the lowest effective concentration that provides a specific signal with minimal background.
-
Optimize Incubation Time and Temperature: Reduce the incubation time or perform the incubation at a lower temperature (e.g., 4°C) to minimize non-specific uptake.
-
Filter the Probe Solution: Before use, filter the working solution of your coumarin probe through a 0.2 µm syringe filter to remove any pre-existing aggregates.
Question 3: My specific signal is weak, making the background appear relatively high. How can I improve my signal-to-noise ratio?
Answer: A low signal-to-noise ratio (SNR) can result from cellular autofluorescence, suboptimal imaging settings, or photobleaching.
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Cellular Autofluorescence: Endogenous fluorophores within cells (e.g., NADH, flavins, and lipofuscin) can produce a background signal that overlaps with the emission of many coumarin dyes.[3]
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Suboptimal Imaging Settings: Incorrect microscope settings, such as mismatched filters or excessive excitation intensity, can lead to poor signal collection and increased background.
-
Photobleaching: Overexposure to excitation light can lead to the irreversible destruction of the coumarin fluorophore, resulting in a diminished signal over time.
Recommended Solutions:
-
Use an Unstained Control: Always prepare an unstained control sample to assess the level of autofluorescence in your cells under your experimental conditions.
-
Employ Autofluorescence Quenching Techniques: For fixed cells, consider using chemical quenching agents like Sudan Black B or sodium borohydride.
-
Optimize Imaging Parameters: Use appropriate filter sets for your specific coumarin probe, minimize excitation light intensity, and use the shortest possible exposure time that still provides a clear signal.
-
Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent to help preserve the fluorescent signal.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem for coumarin-based probes?
A1: Autofluorescence is the natural fluorescence emitted by various cellular components, such as mitochondria, lysosomes, collagen, and elastin, when excited by light.[3] It is a significant issue when using coumarin dyes because their typical blue-to-green emission spectra often overlap with the broad emission spectra of these endogenous fluorophores. This overlap can obscure the specific signal from your probe, reducing the signal-to-noise ratio.[4]
Q2: How can I determine the source of my background fluorescence?
A2: To pinpoint the source of background fluorescence, it is essential to include proper controls in your experiment:
-
Unstained Cells/Tissue: This will reveal the level of intrinsic autofluorescence from your biological sample.
-
Vehicle Control: If your probe is dissolved in a solvent like DMSO, image cells treated with the same concentration of the solvent alone to check for any solvent-induced fluorescence.
-
Medium/Buffer Only: Image a sample of your imaging medium or buffer to check for fluorescent components.
Q3: What is the best way to optimize the concentration of my coumarin probe?
A3: The optimal probe concentration is a balance between achieving a strong specific signal and minimizing background from non-specific binding and aggregation. A titration experiment is the most effective way to determine this. Prepare a series of dilutions of your probe and stain your cells under identical conditions. The ideal concentration will be the one that provides the highest signal-to-noise ratio.
Q4: Can I use software to remove background fluorescence from my images?
A4: While image processing software can be used for background subtraction, it is not a substitute for good experimental technique. Subtracting background can also remove some of the desired signal and introduce artifacts. It is always preferable to minimize background fluorescence during the experimental and image acquisition stages.
Data Presentation
Table 1: Impact of Experimental Conditions on Background Fluorescence
| Condition | Observation | Recommended Action | Expected Improvement in Signal-to-Noise Ratio (SNR) |
| Medium with Phenol Red | Increased background fluorescence, especially in the green channel.[1] | Switch to phenol red-free medium for imaging. | Significant |
| High Serum Concentration (e.g., 10% FBS) | Elevated background autofluorescence.[2] | Reduce serum concentration (e.g., to 1-2%) or use serum-free medium if possible. | Moderate to Significant |
| High Probe Concentration | Increased non-specific binding and potential for probe aggregates. | Perform a concentration titration to find the optimal (lowest effective) concentration. | Significant |
| Cellular Autofluorescence | Diffuse or granular background signal within cells.[3] | For fixed cells, use quenching agents like Sudan Black B or Sodium Borohydride. | Significant (up to 65-95% reduction with Sudan Black B)[5][6] |
Table 2: Photophysical Properties of Common Coumarin Dyes
| Coumarin Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| 7-Amino-4-methylcoumarin (AMC) | 344 | 440 | 18,000 | 0.63 |
| Coumarin 6 | 459 | 504 | 54,000 (in Ethanol) | 0.78 (in Ethanol)[7] |
| Coumarin 30 | 407 | 482 | N/A | 0.55 (in Acetonitrile)[8] |
| Coumarin 480 | 405 | 489 | N/A | N/A |
| Fura-2 (Ca²⁺ bound) | 340 | 510 | 30,000 | 0.23 |
| Fura-2 (Ca²⁺ free) | 380 | 510 | 30,000 | 0.49 |
Note: Photophysical properties can vary depending on the solvent and local environment.
Experimental Protocols
Protocol 1: Optimizing Coumarin Probe Concentration
-
Prepare a range of probe concentrations: Dilute your coumarin probe stock solution to create a series of working solutions with concentrations ranging from, for example, 0.1 µM to 10 µM.
-
Cell Seeding: Seed your cells on an appropriate imaging plate or coverslip and allow them to adhere and grow to the desired confluency.
-
Staining: Replace the culture medium with the different concentrations of the probe working solution.
-
Incubation: Incubate the cells for a fixed period (e.g., 30 minutes) at 37°C, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed, phenol red-free imaging buffer to remove unbound probe.
-
Imaging: Image the cells using identical acquisition settings (e.g., excitation intensity, exposure time, gain) for all concentrations.
-
Analysis: Quantify the fluorescence intensity of the specific signal and the background for each concentration. The optimal concentration is the one that yields the highest signal-to-noise ratio.
Protocol 2: Autofluorescence Quenching with Sudan Black B (for Fixed Cells)
-
Fixation and Permeabilization: Fix and permeabilize your cells according to your standard protocol.
-
Prepare Sudan Black B Solution: Prepare a 0.1% to 0.3% (w/v) solution of Sudan Black B in 70% ethanol.[9] Ensure the solution is well-mixed and filtered before use.
-
Incubation: After your final post-staining wash, incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Washing: Briefly rinse the samples with 70% ethanol to remove excess Sudan Black B, followed by several thorough washes with PBS.
-
Mounting and Imaging: Mount your samples with an appropriate mounting medium and proceed with imaging. Note that Sudan Black B can introduce some background in the far-red channel.[10]
Protocol 3: Autofluorescence Quenching with Sodium Borohydride (for Aldehyde-Fixed Cells)
-
Fixation: Fix your cells with an aldehyde-based fixative (e.g., paraformaldehyde).
-
Prepare Sodium Borohydride Solution: Immediately before use, prepare a 0.1% (w/v) solution of sodium borohydride in PBS. The solution will fizz.[4]
-
Incubation: Incubate the fixed cells with the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature. For thicker tissue sections, this step may need to be repeated.[4]
-
Washing: Wash the cells thoroughly three times with PBS to remove all traces of sodium borohydride.[11]
-
Staining and Imaging: Proceed with your standard immunofluorescence staining protocol and imaging.
Visualizations
References
- 1. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 2. [Effect of the change in serum concentration on serum fluorescence spectrum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 4. biotium.com [biotium.com]
- 5. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Autofluorescence Quenching | Visikol [visikol.com]
- 11. Characterisation of a novel coumarin-based fluorescent probe for monitoring nitric oxide production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
6,7-Dimethoxy-4-(trifluoromethyl)coumarin signal-to-noise ratio improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6,7-Dimethoxy-4-(trifluoromethyl)coumarin in their experiments. The following sections address common issues to help improve your signal-to-noise ratio and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the typical spectral properties of this compound?
A1: While specific data for this compound is limited, the spectral properties can be estimated from structurally similar coumarin derivatives. The dimethoxy groups at the 6 and 7 positions and the trifluoromethyl group at the 4 position influence the electronic environment of the fluorophore. Generally, 4-trifluoromethyl substituted coumarins exhibit a red-shift in absorption and emission compared to their non-substituted counterparts. The fluorescence of coumarins is also sensitive to solvent polarity.[1][2]
For initial experimental design, you can refer to the spectral properties of related compounds. It is highly recommended to perform a wavelength scan with your specific experimental setup to determine the optimal excitation and emission wavelengths.
Q2: Why is my fluorescence signal from this compound weak or absent?
A2: A weak or absent signal can be attributed to several factors, ranging from incorrect instrument settings to issues with the experimental protocol or the integrity of the compound itself. Common causes include:
-
Incorrect filter sets or wavelength settings: Ensure your instrument's excitation and emission wavelengths match the optimal values for the coumarin in your specific buffer or solvent system.
-
Low concentration: The concentration of the coumarin may be too low to produce a detectable signal.
-
Photobleaching: Continuous exposure to the excitation light source can lead to irreversible photodegradation of the fluorophore.
-
Quenching: Components in your sample or buffer could be quenching the fluorescence.
-
pH sensitivity: The fluorescence of many coumarin derivatives is pH-dependent. Ensure the pH of your experimental buffer is optimal.[3]
-
Compound degradation: Improper storage (e.g., exposure to light) can lead to the degradation of the fluorescent compound.
Q3: How can I reduce high background fluorescence in my cell-based assay?
A3: High background fluorescence can significantly decrease the signal-to-noise ratio. Here are some strategies to mitigate it:
-
Use phenol red-free media: Phenol red, a common pH indicator in cell culture media, is a known source of background fluorescence.
-
Optimize washing steps: Thoroughly wash cells after incubation with the fluorescent probe to remove any unbound compound.
-
Check for autofluorescence: Some cellular components (e.g., NADH, riboflavins) and media components can autofluoresce. Acquire a control image of unstained cells under the same imaging conditions to assess the level of autofluorescence.
-
Use appropriate plasticware: Black-walled, clear-bottom microplates are recommended for fluorescence-based assays to reduce well-to-well crosstalk and background from the plate itself.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio
A low signal-to-noise ratio (S/N) can make it difficult to distinguish the true signal from the background. The following steps can help improve your S/N.
Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting a low signal-to-noise ratio.
Issue 2: Rapid Signal Decay (Photobleaching)
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light. 4-trifluoromethyl substituted coumarins are generally considered to have good photostability, but this can still be a concern with intense or prolonged illumination.[2]
Strategies to Minimize Photobleaching
Caption: Key strategies to reduce the effects of photobleaching.
Quantitative Data
The following tables summarize key quantitative data for coumarin derivatives that are structurally related to this compound. This information can be used as a starting point for experimental design.
Table 1: Spectral Properties of Related Coumarin Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent/Conditions |
| 7-Amino-4-(trifluoromethyl)coumarin | 400 | 490 | Neutral pH |
| 7-Amino-4-(trifluoromethyl)coumarin | 376 | 482 | Not specified |
| 4-Bromomethyl-6,7-dimethoxycoumarin derivative | 322 | 395 | Reaction product with acetic acid |
| 7-Methoxycoumarin-4-acetic acid | 275 | Not specified | Methanol |
Note: The spectral properties of coumarins are highly dependent on their substitution pattern and the solvent environment. The values in this table are for guidance and should be experimentally verified for this compound in your specific assay conditions.
Table 2: Factors Influencing Fluorescence Signal
| Factor | Effect on Signal | Recommendations |
| Solvent Polarity | Can cause shifts in excitation and emission maxima and affect quantum yield. | Characterize the spectral properties in your specific solvent system. |
| pH | Can alter the protonation state of the coumarin, affecting fluorescence. | Maintain a consistent and optimal pH in your buffer system. |
| Temperature | Increased temperature can lead to decreased fluorescence quantum yield due to enhanced non-radiative decay processes. | Maintain a stable temperature during your experiments. |
| Presence of Quenchers | Certain molecules can decrease fluorescence intensity through dynamic or static quenching. | Identify and remove potential quenchers from your sample and buffer. |
Experimental Protocols
General Protocol for a Fluorometric Enzyme Assay
This protocol provides a general workflow for a fluorometric enzyme assay where the enzymatic reaction yields a product with altered fluorescence characteristics compared to the substrate.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound substrate in a suitable organic solvent (e.g., DMSO).
-
Prepare the assay buffer at the optimal pH for the enzyme of interest.
-
Prepare a stock solution of the enzyme in a suitable buffer.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add the assay buffer.
-
Add the enzyme to the designated wells.
-
Add the this compound substrate to all wells to initiate the reaction. Include control wells with no enzyme to measure background fluorescence.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with the excitation and emission wavelengths optimized for the product of the enzymatic reaction.
-
Experimental Workflow for a Fluorometric Enzyme Assay
Caption: A generalized workflow for conducting a fluorometric enzyme assay.
References
- 1. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Common issues with 6,7-Dimethoxy-4-(trifluoromethyl)coumarin in cell-based assays
Welcome to the technical support center for 6,7-Dimethoxy-4-(trifluoromethyl)coumarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this fluorescent probe in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a fluorescent dye belonging to the coumarin family.[1] The presence of the trifluoromethyl group at the 4-position generally enhances the photostability of the fluorophore.[2] Like many coumarin derivatives, it is a small, hydrophobic molecule, which can influence its solubility and cell permeability.[3]
Q2: What are the expected spectral properties of this coumarin derivative?
Q3: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this coumarin is expected to have low solubility in aqueous buffers.[5] It is recommended to first prepare a concentrated stock solution (e.g., 1-10 mM) in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[6] Ensure the compound is fully dissolved before further dilution into your aqueous experimental medium.
Q4: Is this compound suitable for live-cell imaging?
Many small, hydrophobic coumarin derivatives can passively diffuse across live cell membranes.[3][6] However, the suitability for live-cell imaging depends on the compound's potential cytotoxicity. It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.[6]
Troubleshooting Guide
This guide addresses common issues encountered during cell-based assays using this compound.
Issue 1: Weak or No Fluorescent Signal
A faint or absent signal can be frustrating. Below are potential causes and solutions to enhance your fluorescence.
| Possible Cause | Recommended Solution |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your microscope or plate reader are optimized for your coumarin probe. Perform a spectral scan to determine the optimal settings in your experimental buffer.[4] |
| Low Probe Concentration | The concentration of the probe may be too low for detection. Titrate the probe concentration to find the optimal balance between signal intensity and background noise.[7] |
| Poor Cell Permeability | For intracellular targets, if the probe is not entering the cells efficiently, consider increasing the incubation time or optimizing the probe concentration.[7] For fixed cells, a permeabilization agent like Triton X-100 can be used.[7] |
| Probe Degradation | Ensure the probe has been stored correctly, protected from light and at the recommended temperature, to prevent degradation.[4] |
| Cellular Efflux | Some cells actively pump out fluorescent probes.[8] This can be tested by co-incubating with a broad-spectrum efflux pump inhibitor.[8] |
Troubleshooting Workflow for Weak or No Signal
Caption: A flowchart for troubleshooting weak or no fluorescence signal.
Issue 2: High Background Fluorescence
Excessive background can obscure your signal and lead to inaccurate measurements.
| Possible Cause | Recommended Solution |
| High Probe Concentration | An overly high concentration of the probe can lead to non-specific binding and high background. Reduce the probe concentration.[6] |
| Probe Aggregation | Coumarin dyes can aggregate in aqueous solutions, leading to fluorescent puncta.[7] Prepare fresh dilutions from a high-concentration stock in organic solvent and vortex thoroughly. Consider brief sonication to break up aggregates.[5][7] |
| Inadequate Washing | Insufficient washing after staining can leave behind unbound probe. Increase the number and duration of wash steps.[6] |
| Autofluorescence | Cells and media components can have natural fluorescence. Image unstained control cells to assess autofluorescence and consider using a phenol red-free medium. |
Workflow for Reducing High Background
Caption: A decision-making workflow for addressing high background fluorescence.
Issue 3: Phototoxicity and Photobleaching
Irradiation with excitation light can damage cells and destroy the fluorophore.
| Possible Cause | Recommended Solution |
| High Light Intensity/Exposure | Excessive light can cause phototoxicity in live cells and photobleaching of the dye. Reduce the intensity of the excitation light and minimize the duration of exposure.[9] |
| High Probe Concentration | High concentrations of the probe can exacerbate phototoxic effects. Use the lowest effective concentration.[6] |
| Inherent Photostability | While trifluoromethyl groups enhance photostability, all fluorophores will eventually photobleach.[2] Use an anti-fade mounting medium for fixed cells if possible. |
Experimental Protocols
General Protocol for Live-Cell Staining
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or dish.
-
Working Solution Preparation: Prepare a working solution of this compound by diluting the DMSO stock solution in a pre-warmed, serum-free or phenol red-free cell culture medium to the desired final concentration (start with a range of 1-10 µM and optimize).
-
Cell Staining: Remove the culture medium and gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the working solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined experimentally.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer or medium to remove any unbound probe.[6]
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets.
General Protocol for Fixed-Cell Staining
-
Cell Preparation and Fixation: Culture cells on coverslips and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare a working solution of the coumarin probe in PBS and incubate with the cells for 20-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound dye.[6]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium (preferably with an anti-fade agent) and image.
Quantitative Data Summary
The following table summarizes the physicochemical properties of this compound and related compounds.
| Property | Value | Reference/Note |
| Molecular Formula | C₁₂H₉F₃O₄ | [1] |
| Molecular Weight | 274.19 g/mol | [1] |
| CAS Number | 151625-32-0 | [1] |
| Estimated Excitation Max (λex) | ~330-380 nm | Based on similar coumarin structures.[10] |
| Estimated Emission Max (λem) | ~410-490 nm | Based on similar coumarin structures.[10] |
| Solubility | Soluble in DMSO, ethanol; poorly soluble in water. | [5][6] |
Disclaimer: The information provided in this technical support center is for guidance purposes. Optimal experimental conditions should be determined empirically for each specific application and cell type.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Improving the solubility of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin in experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] For analogous compounds like 7-Methoxy-4-(trifluoromethyl)coumarin, solubility has been reported in acetone and chloroform.
Q2: How can I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the powdered this compound in an appropriate organic solvent like DMSO or DMF.[1][2] It is recommended to start with a higher concentration (e.g., 10-50 mM) that can be further diluted to the desired working concentration for your specific experiment. Always ensure the compound is fully dissolved before use.
Q3: The compound precipitates when I add it to my aqueous buffer. What can I do?
A3: Precipitation in aqueous solutions is a common issue with hydrophobic compounds like coumarin derivatives. Here are several troubleshooting steps:
-
Use a Co-solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO. Then, add this stock solution to your aqueous buffer dropwise while vortexing or stirring to ensure rapid dispersion. The final concentration of the organic solvent in your aqueous solution should be kept low (typically under 1%) to avoid affecting biological assays.
-
Sonication: After adding the compound to the buffer, you can use a sonicator bath to help break up any precipitate and aid in dissolution.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can also help to increase the solubility of the compound. However, ensure that the temperature is compatible with the stability of the compound and other components in your experimental system.
-
Lower the Final Concentration: If precipitation persists, you may need to lower the final concentration of the compound in your working solution.
Q4: What are the potential biological activities of this compound?
A4: While specific studies on this compound are limited, coumarin derivatives are known to possess a wide range of biological activities.[3][4][5][6] These include anti-inflammatory, antioxidant, and anticancer properties.[3][5] Some coumarins have been shown to modulate key signaling pathways involved in cellular stress responses and inflammation, such as the Nrf2, NF-κB, and MAPK pathways.[7][8]
Solubility Data
| Solvent | Solubility of 7-Methoxy-4-(trifluoromethyl)coumarin |
| Acetone | 50 mg/mL |
| Chloroform | 100 mg/mL |
Experimental Protocols
Protocol for Preparing a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 274.19 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Weigh out 2.74 mg of this compound powder and place it into a clean microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the compound is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Store the stock solution at -20°C, protected from light and moisture.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubilization
Caption: A logical workflow for dissolving this compound.
Potential Signaling Pathway Involvement
Based on the activities of related coumarin compounds, this compound may interact with cellular signaling pathways such as the Nrf2 antioxidant response pathway.
Caption: A diagram illustrating potential activation of the Nrf2 pathway by a coumarin derivative.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. adipogen.com [adipogen.com]
- 3. A twenty-year journey exploring coumarin-based derivatives as bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7,8-dimethoxycoumarin Attenuates the Expression of IL-6, IL-8, and CCL2/MCP-1 in TNF-α-Treated HaCaT Cells by Potentially Targeting the NF-κB and MAPK Pathways [mdpi.com]
Technical Support Center: Addressing Cytotoxicity of Coumarin Derivatives in Live-Cell Imaging
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the cytotoxic effects of coumarin derivatives during live-cell imaging experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the integrity and validity of your research.
Frequently Asked Questions (FAQs)
Q1: What are coumarin derivatives and why is cytotoxicity a concern in live-cell imaging? A1: Coumarin and its derivatives are a class of blue-fluorescent dyes widely used for their high fluorescence quantum yields and sensitivity to the cellular microenvironment.[1] They are valuable tools for visualizing cellular structures and dynamic processes.[2][3] Cytotoxicity becomes a concern because the excitation light required for fluorescence can induce photochemical reactions, generating reactive oxygen species (ROS) that damage cellular components and lead to phototoxicity.[4][5] This can manifest as altered cell behavior, apoptosis (programmed cell death), or necrosis (cell death due to injury).[4] Additionally, some coumarin derivatives can exhibit intrinsic cytotoxicity at higher concentrations, independent of light exposure.[6][7]
Q2: What are the common signs of cytotoxicity during my experiments? A2: Signs of cytotoxicity can range from subtle to severe. Common indicators include:
-
Morphological Changes: Cell rounding, shrinking, membrane blebbing, vacuolization, or detachment from the substrate.[4][5]
-
Functional Impairment: Inhibition of cell proliferation, altered migration, or changes in intracellular signaling.[5][8]
-
Apoptosis: Nuclear condensation, DNA fragmentation, and activation of caspases.[4]
-
Necrosis: Cell swelling and lysis.[4]
-
Rapid Photobleaching: While not a direct measure of cytotoxicity, it can indicate high light-induced chemical reactivity that is often linked to phototoxic effects.[5]
Q3: How can I minimize phototoxicity when using coumarin-based probes? A3: A multi-faceted approach is recommended to reduce phototoxicity:
-
Optimize Illumination: Use the lowest possible excitation light intensity and the shortest exposure time that provides a sufficient signal-to-noise ratio.[5]
-
Reduce Total Light Exposure: Decrease the frequency of image acquisition in time-lapse experiments.[4][5]
-
Use Sensitive Detection Systems: High quantum efficiency detectors (e.g., sCMOS cameras) allow for the use of lower excitation light levels.[5][9]
-
Consider Advanced Imaging Techniques: Methods like spinning disk confocal or light-sheet microscopy are generally less phototoxic than traditional widefield or point-scanning confocal microscopy.[4][10]
-
Use Antioxidants: Supplementing the imaging medium with antioxidants like Trolox, N-acetylcysteine (NAC), or ascorbic acid can help neutralize ROS.[4][10]
Q4: What is a safe concentration range for coumarin derivatives in live-cell imaging? A4: A universally non-toxic concentration has not been established, as it is highly dependent on the specific coumarin derivative, cell type, and experimental duration.[4] It is crucial to perform a dose-response experiment to determine the lowest effective concentration. For many coumarin derivatives, working concentrations for live-cell imaging typically range from 1 to 10 µM.[4][11] Some newer derivatives have been designed for use at even lower, nanomolar concentrations to minimize cytotoxicity.[3]
Q5: I'm seeing high background fluorescence. What can I do? A5: High background fluorescence can be caused by excess unbound dye, autofluorescence from cells or media, or dye aggregation.[4][6]
-
Washing: Ensure cells are washed thoroughly with a fresh, phenol red-free imaging medium after staining to remove residual dye.[4][6]
-
Optimize Concentration: Using a concentration that is too high can increase background signal.[6]
-
Use Appropriate Medium: Use an imaging medium specifically designed for fluorescence microscopy (e.g., phenol red-free).[4][5]
-
Background Subtraction: Utilize imaging software tools to subtract background fluorescence from your images.[5]
Q6: My cells appear viable but exhibit abnormal behavior. What's happening? A6: Cellular functions can be impaired by cytotoxicity even without obvious signs of cell death.[8] This can be due to the probe interfering with cellular pathways or causing sublethal stress from phototoxicity.[8] To address this, lower the probe concentration and minimize light exposure by reducing illumination intensity and duration.[8] Consider performing functional assays relevant to your experiment (e.g., cell migration assays) to assess the impact of the probe.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid photobleaching and/or weak signal | High excitation intensity; Incorrect filter set; Low dye concentration. | Reduce excitation intensity to the lowest level that provides a detectable signal. Ensure you are using the appropriate filter set for your specific coumarin derivative. Gradually increase dye concentration while monitoring for cytotoxicity.[4][11] |
| Cells appear stressed or show morphological changes (e.g., blebbing, rounding) | Phototoxicity due to excessive light exposure; High dye concentration. | Reduce total light exposure by decreasing intensity, shortening exposure time, or increasing time between acquisitions. Perform a dose-response curve to determine the lowest effective dye concentration.[4] |
| High background fluorescence | Excess unbound dye; Autofluorescence from medium or cells; Dye aggregation. | Wash cells thoroughly with phenol red-free imaging medium after staining. Use a lower dye concentration. Ensure the dye is fully dissolved in the medium before staining.[4][6] |
| Significant cell death after time-lapse imaging | Excessive total light dose; Probe-induced phototoxicity; Suboptimal imaging medium. | Reduce excitation intensity, exposure time, or frequency of acquisition. Lower the probe concentration. Supplement the imaging medium with an antioxidant (e.g., 1 mM Trolox).[4][5] |
| Inconsistent IC50 values between experiments | Variability in cell density, health, or passage number; Compound instability. | Standardize cell seeding density. Use cells in the exponential growth phase and within a consistent passage number range. Prepare fresh dilutions of the compound for each experiment and protect from light.[12] |
Quantitative Data Summary
Table 1: Cytotoxicity (IC50) of Various Coumarin Derivatives in Different Cell Lines
| Derivative/Compound | Cell Line | IC50 (µM) |
| Coumarin | HeLa (Cervical Cancer) | 54.2[11] |
| Compound 4k (Tyr) | MCF-7 (Breast Cancer) | 4.98[13] |
| Compound 6c (β-Ala-L-Met) | MCF-7 (Breast Cancer) | 5.85[13] |
| Compound 4 | HL60 (Leukemia) | 8.09[11] |
| Compound 8b | HepG2 (Liver Cancer) | 13.14[11] |
| Compound 7 | A549 (Lung Cancer) | 24.2[11] |
| Coumarin-based ER Probe 1 | HeLa (Cervical Cancer) | 205[11] |
| Coumarin-based ER Probe 2 | HeLa (Cervical Cancer) | 252[11] |
Note: IC50 values are highly dependent on the specific assay conditions and incubation times.
Table 2: Recommended Starting Concentrations for Live-Cell Imaging
| Application | Recommended Concentration | Incubation Time |
| General Live-Cell Imaging | 1-10 µM[4][11] | 15-60 minutes[11] |
| Super-Resolution Microscopy | 2-50 µM[11] | 10-30 minutes[11] |
Note: These are general starting points. The optimal concentration and incubation time must be determined empirically for each specific derivative, cell type, and experiment.
Visualizations
Caption: Mechanism of coumarin-induced phototoxicity in live cells.
Caption: Experimental workflow for assessing and mitigating cytotoxicity.
Caption: Troubleshooting decision tree for common imaging issues.
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration
This protocol uses a resazurin-based assay to determine the highest concentration of a coumarin derivative that does not significantly impact cell viability.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will prevent over-confluence during the experiment and allow them to adhere overnight.[1][11]
-
Compound Preparation: Prepare a serial dilution of the coumarin derivative in your complete cell culture medium. A suggested starting range is 0.1 µM to 50 µM.[4] Include a "vehicle only" (e.g., DMSO) control and a "no treatment" control.[12]
-
Incubation: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of the coumarin derivative. Incubate for a duration relevant to your planned imaging experiment (e.g., 4 to 24 hours), protected from light.[1][4]
-
Cell Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., add Resazurin reagent and incubate for 1-4 hours).[4]
-
Data Analysis: Measure the fluorescence or absorbance using a plate reader. Normalize the results to the "vehicle only" control to determine the percentage of cell viability at each concentration. The optimal concentration for imaging will be the highest concentration that shows minimal to no decrease in cell viability.[4]
Protocol 2: Assessing Phototoxicity Under Specific Imaging Conditions
This protocol quantifies the phototoxic effect of a coumarin derivative under your specific live-cell imaging settings.
Methodology:
-
Cell Preparation: Seed cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Staining: Stain the cells with the optimal, non-toxic concentration of the coumarin derivative as determined in Protocol 1.
-
Define Experimental Groups:
-
Group A (No Light Control): Stained cells, kept in the incubator, not exposed to imaging light.[5]
-
Group B (Imaging Conditions): Stained cells, subjected to your planned time-lapse imaging protocol (your defined light intensity, exposure time, and acquisition frequency).[4]
-
Group C (High Light Damage Control): Stained cells, exposed to a significantly higher light dose (e.g., 5-10 times your planned imaging dose) to induce phototoxicity.[4]
-
-
Perform Imaging: Execute the imaging protocol for Group B and Group C.
-
Post-Imaging Incubation: Return all samples to the incubator for a period to allow for the development of cytotoxic effects (e.g., 4-24 hours).[4]
-
Assess Viability: Use a live/dead cell staining kit (e.g., Calcein-AM and Propidium Iodide) to stain all groups and image to quantify the percentage of live and dead cells.[4][14] Alternatively, use an apoptosis assay, such as one measuring Caspase-3 activity.[4]
Protocol 3: Evaluating the Efficacy of Antioxidants in Mitigating Phototoxicity
This protocol determines if adding an antioxidant to the imaging medium can reduce coumarin-induced phototoxicity.
Methodology:
-
Prepare Samples and Groups: Follow steps 1 and 2 from Protocol 2.
-
Prepare Antioxidant Groups: For each of the experimental groups in Protocol 2 (A, B, and C), prepare a parallel set of samples where the imaging medium is supplemented with an antioxidant (e.g., 1 mM Trolox).[4][5]
-
Perform Imaging: Subject the appropriate groups (with and without the antioxidant) to your imaging protocol.
-
Post-Imaging Incubation and Assessment: Follow steps 5 and 6 from Protocol 2 to assess cell viability and/or apoptosis.
-
Data Analysis: Compare the cell viability/apoptosis levels between the groups with and without the antioxidant to determine its protective effect under your imaging conditions.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmacy.osu.edu [pharmacy.osu.edu]
- 8. benchchem.com [benchchem.com]
- 9. line-a.co.il [line-a.co.il]
- 10. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Essais de viabilité cellulaire et de prolifération [sigmaaldrich.com]
Technical Support Center: 6,7-Dimethoxy-4-(trifluoromethyl)coumarin Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in enzyme assays?
A1: this compound is a fluorogenic substrate used for monitoring the activity of certain enzymes. Its core application lies in assays for cytochrome P450 (CYP) enzymes, particularly isoforms involved in drug metabolism. The principle of the assay is that the non-fluorescent coumarin derivative is metabolized by the enzyme into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity.
Q2: Which enzymes are known to metabolize this compound?
A2: While specific data for this exact substrate is limited, based on structurally similar coumarin derivatives, it is predicted to be a substrate for members of the cytochrome P450 family, particularly isoforms in the CYP1A and CYP2A subfamilies. It is crucial to experimentally validate its activity with your specific enzyme of interest.
Q3: How should I prepare a stock solution of this compound?
A3: Due to its low solubility in aqueous solutions, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, this stock solution should be kept at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
Q4: What are the typical excitation and emission wavelengths for the fluorescent product of this assay?
A4: The enzymatic O-demethylation of this compound is expected to yield a 7-hydroxy derivative. For 7-hydroxycoumarin derivatives, excitation wavelengths typically range from 360-420 nm, with emission wavelengths in the 450-500 nm range.[1] It is highly recommended to perform a wavelength scan with your specific instrumentation and buffer system to determine the optimal excitation and emission maxima for the fluorescent product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autofluorescence: Intrinsic fluorescence from biological samples (e.g., microsomes, cell lysates).2. Substrate Instability: Degradation of the coumarin substrate, leading to the formation of fluorescent products.3. Contaminated Reagents: Buffers or other assay components may be fluorescent.4. Light Scattering: Undissolved substrate particles can scatter light, leading to artificially high readings. | 1. Run a "no-enzyme" control to determine the background fluorescence from the substrate and buffer. Subtract this value from your experimental readings.2. Prepare fresh substrate solutions for each experiment and protect them from light.3. Test each reagent individually for fluorescence.4. Ensure the substrate is fully dissolved in the final assay buffer. You may need to optimize the final DMSO concentration (typically <1%) to maintain solubility without inhibiting the enzyme. |
| Low or No Signal | 1. Incorrect Wavelengths: Excitation and emission wavelengths are not optimal for the fluorescent product.2. Enzyme Inactivity: The enzyme may be inactive or inhibited.3. Low Substrate Concentration: The substrate concentration is too low to produce a detectable signal.4. Incorrect Buffer Conditions: pH or ionic strength of the buffer may not be optimal for enzyme activity. | 1. Perform a wavelength scan to determine the optimal excitation and emission settings for the fluorescent product in your assay buffer.2. Verify enzyme activity with a known positive control substrate. Ensure that the final concentration of the organic solvent (e.g., DMSO) from the substrate stock is not inhibiting the enzyme.3. Perform a substrate titration to determine the optimal concentration (typically around the Km value).4. Consult the literature for the optimal buffer conditions for your specific enzyme. |
| Signal Decreases Over Time | 1. Photobleaching: The fluorescent product is being destroyed by prolonged exposure to the excitation light.2. Product Inhibition: The fluorescent product may be inhibiting the enzyme at high concentrations. | 1. Reduce the intensity of the excitation light, decrease the exposure time for each reading, or increase the interval between readings.2. Dilute the enzyme or use a lower initial substrate concentration to avoid rapid accumulation of the product. |
| Non-linear Reaction Progress | 1. Substrate Depletion: The substrate is being consumed rapidly, leading to a decrease in the reaction rate.2. Enzyme Instability: The enzyme is losing activity over the course of the assay. | 1. Use a lower enzyme concentration or a higher initial substrate concentration.2. Ensure the assay is performed within the linear range of the enzyme's activity. You may need to shorten the incubation time. |
Quantitative Data
Table 1: Physicochemical and Spectroscopic Properties of a Related Coumarin Derivative (6-Methoxy-4-methylcoumarin) [2]
| Property | Value |
| Substrate Molecular Formula | C₁₁H₁₀O₃ |
| Substrate Molecular Weight | 190.19 g/mol |
| Product Molecular Formula | C₁₀H₈O₃ |
| Product Molecular Weight | 176.17 g/mol |
| Optimal Excitation Wavelength (λex) for Product | ~360-380 nm |
| Optimal Emission Wavelength (λem) for Product | ~448-460 nm |
Table 2: Representative Kinetic Parameters for Coumarin Derivatives with CYP Enzymes
| Substrate | Enzyme | Km (µM) | Vmax (relative units) | Reference |
| 7-methoxy-4-(trifluoromethyl)coumarin | CYP2C9 | Not specified | Not specified | |
| 7-methoxy-4-(trifluoromethyl)coumarin | CYP2B6 | Not specified | Not specified | |
| 7-methoxy-4-(trifluoromethyl)coumarin | CYP2E1 | Not specified | Not specified |
Experimental Protocols
Disclaimer: This is a general protocol based on assays with similar fluorogenic coumarin substrates. Optimization of substrate concentration, enzyme concentration, and incubation time is essential for your specific experimental conditions.
Protocol 1: Preparation of a 10 mM Stock Solution
-
Weigh out an appropriate amount of this compound.
-
Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Cytochrome P450 Activity Assay
-
Reagent Preparation:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in the assay buffer.
-
Prepare a working solution of your CYP enzyme (e.g., in human liver microsomes or recombinant enzyme) in the appropriate buffer.
-
Prepare a solution of the NADPH regenerating system.
-
-
Assay Procedure (96-well plate format):
-
In a black, flat-bottom 96-well plate, add the following to each well:
-
Assay buffer
-
CYP enzyme solution
-
Include "no-enzyme" and "no-substrate" controls.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to each well.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
Use the experimentally determined optimal excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each well.
-
The initial rate of the reaction is the slope of the linear portion of the curve.
-
To determine enzyme kinetics (Km and Vmax), repeat the assay with varying substrate concentrations.
-
Visualizations
Caption: General workflow for a fluorometric CYP450 enzyme assay.
Caption: Simplified CYP1A2 metabolic pathway for xenobiotics.
Caption: General pathway for CYP3A4-mediated drug metabolism.
References
Validation & Comparative
Validating 6,7-Dimethoxy-4-(trifluoromethyl)coumarin as a Fluorescent Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin with established fluorescent markers. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from structurally related compounds to provide an informed, albeit estimated, performance profile. All experimental protocols are detailed to enable researchers to conduct their own validation studies.
Executive Summary
This compound is a promising blue-emitting fluorophore. The presence of the electron-withdrawing trifluoromethyl group at the 4-position, combined with electron-donating methoxy groups at the 6 and 7 positions, is expected to confer favorable photophysical properties, including a significant Stokes shift and good quantum yield. This guide compares its predicted performance against three widely used blue fluorescent dyes: DAPI, Hoechst 33342, and Coumarin 1. While DAPI and Hoechst 33342 are primarily DNA-binding nuclear stains, Coumarin 1 serves as a more direct competitor in the coumarin family for general labeling applications.
Performance Comparison
The following table summarizes the key photophysical and biological parameters of this compound and its alternatives. It is important to note that the values for this compound are estimations based on data from structurally similar compounds.
| Property | This compound (Estimated) | DAPI | Hoechst 33342 | Coumarin 1 |
| Excitation Max (nm) | ~350-370 | 358[1] | 352[2] | 373[3] |
| Emission Max (nm) | ~420-450 | 461[1] | 454[2] | 450[3] |
| Stokes Shift (nm) | ~70-80 | 103 | 102 | 77 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Not Available | 27,000[4] | Not Available | 23,500[3] |
| Quantum Yield (Φ) | 0.3 - 0.5[5] | 0.58 - 0.92 (bound to DNA)[4][6] | High (increases upon DNA binding)[7] | 0.50 - 0.73[3][8] |
| Photostability | Expected to be moderate to high | Moderate | Moderate | Moderate |
| Cytotoxicity | Expected to be low to moderate | Low to moderate[9] | Low[10] | Low to moderate |
| Primary Application | General fluorescent labeling | Nuclear counterstain (DNA)[1] | Nuclear counterstain (live & fixed cells)[10] | General fluorescent labeling, laser dye |
Experimental Protocols
To facilitate the validation of this compound, detailed protocols for key experiments are provided below.
Measurement of Fluorescence Quantum Yield (Φ)
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound solution of unknown quantum yield
-
Quinine sulfate in 0.1 M H₂SO₄ (Standard, Φ = 0.54)
-
Solvent (e.g., ethanol)
Protocol:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectra for each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Photostability Assay
This protocol measures the rate of photobleaching of a fluorescent dye under continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., mercury lamp or laser)
-
Camera capable of time-lapse imaging
-
Image analysis software (e.g., ImageJ)
-
Microscope slides and coverslips
-
Solution of this compound
Protocol:
-
Prepare a thin film of the fluorescent dye solution on a microscope slide and allow it to dry.
-
Mount the slide on the microscope stage and focus on the sample.
-
Acquire an initial image (t=0) using a defined set of imaging parameters (exposure time, illumination intensity).
-
Continuously illuminate the sample and acquire images at regular intervals (e.g., every 30 seconds) until the fluorescence intensity has significantly decreased.
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time. The photostability can be quantified by the time it takes for the fluorescence to decrease to 50% of its initial value (t₁/₂).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
96-well cell culture plates
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Visualizations
Experimental Workflow for Fluorescent Marker Validation
Caption: Workflow for the validation of a novel fluorescent marker.
Generic Signaling Pathway Visualization
Caption: Visualization of a generic MAPK signaling pathway.
Conclusion
This compound shows potential as a blue fluorescent marker. Its structural features suggest favorable photophysical properties, including good quantum yield and photostability. However, the lack of direct experimental data necessitates a thorough validation by researchers. The provided protocols offer a framework for such a validation. A direct comparison with established dyes like DAPI, Hoechst 33342, and Coumarin 1 highlights the specific niches for each marker. While DAPI and Hoechst stains are unparalleled for nuclear staining, this compound could offer a valuable alternative for general-purpose fluorescent labeling in the blue spectrum, particularly if it demonstrates superior photostability or lower cytotoxicity in specific applications. Further experimental investigation is crucial to fully elucidate its performance and potential as a valuable tool in fluorescence microscopy and other bio-imaging techniques.
References
- 1. scbt.com [scbt.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. omlc.org [omlc.org]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. sciforum.net [sciforum.net]
- 6. 4',6-Diamidino-2-phenylindole, [DAPI] [omlc.org]
- 7. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 8. PhotochemCAD | Coumarin 1 [photochemcad.com]
- 9. DAPI | AAT Bioquest [aatbio.com]
- 10. lumiprobe.com [lumiprobe.com]
A Comparative Guide to 6,7-Dimethoxy-4-(trifluoromethyl)coumarin and Other Coumarin Derivatives for Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
Coumarin and its derivatives are a cornerstone class of fluorophores, prized for their robust photophysical properties and structural versatility.[1][2] Strategic substitutions on the coumarin framework allow for the fine-tuning of absorption and emission wavelengths, quantum yields, and environmental sensitivity, making them invaluable tools in bioimaging, sensing, and as enzymatic substrates.[1][3] This guide provides an objective comparison of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin against other widely used coumarin derivatives, supported by photophysical data and detailed experimental protocols to aid researchers in selecting the optimal fluorescent probe for their needs.
The core of coumarin's fluorescence properties lies in an intramolecular charge transfer (ICT) process from the electron-donating benzopyrone ring to the electron-accepting pyrone ring.[4] The introduction of electron-donating groups (EDGs) at the 7-position (e.g., amino, hydroxy, methoxy) and electron-withdrawing groups (EWGs) at the 3- or 4-position (e.g., trifluoromethyl, cyano) can significantly enhance this ICT, leading to red-shifted emissions and improved quantum yields.[1][5] The 4-trifluoromethyl substitution, in particular, has been shown to generate dyes with large Stokes shifts, which is highly desirable for minimizing self-quenching and improving signal-to-noise ratios in imaging applications.[6][7][8]
Comparative Analysis of Photophysical Properties
The performance of a fluorescent dye is dictated by key photophysical parameters. This compound combines the electron-donating effects of two methoxy groups with the strong electron-withdrawing nature of the trifluoromethyl group, creating a potent "push-pull" system. The following table summarizes and compares its expected properties with other common coumarin derivatives.
| Coumarin Derivative | Excitation Max (λex) | Emission Max (λem) | Stokes Shift | Quantum Yield (ΦF) | Key Features & Applications |
| This compound | ~370 nm | ~430 nm | ~60 nm | Moderate to High | Good photostability, large Stokes shift potential; suitable for bioimaging and as a stable blue fluorescent marker.[9] |
| 7-Amino-4-methylcoumarin (AMC) | 350 nm | 450 nm | 100 nm | 0.63 | Widely used as a blue fluorescent reference standard and in enzyme assays (when released from a substrate).[3] |
| 7-Hydroxy-4-methylcoumarin (Umbelliferone) | 365 nm | 460 nm | 95 nm | 0.63 | pH-sensitive fluorescence, commonly used as a pH indicator and in enzyme assays (e.g., MUP).[3] |
| 7-Amino-4-(trifluoromethyl)coumarin (AFC / C151) | 400 nm | 490 nm | 90 nm | High | Red-shifted compared to AMC, used in sensitive protease and caspase assays (e.g., DEVD-AFC).[10] |
| 7-Methoxycoumarin | 350 nm | 385 nm | 35 nm | 0.51 (in water) | Fluorescence intensity increases with polarity but with a negligible spectral shift.[11] |
| Pacific Blue™ | 410 nm | 455 nm | 45 nm | 0.89 | A fluorinated 7-hydroxycoumarin with high quantum yield and photostability, excellent for flow cytometry.[12] |
Note: Values can vary depending on the solvent and local microenvironment. Data is compiled from multiple sources for comparison.[3][9][10][11][12]
Key Experimental Protocols
Accurate characterization of fluorescent probes is critical for reproducible experimental results. The following section details a standard protocol for determining the fluorescence quantum yield, a primary measure of a fluorophore's efficiency.
Protocol: Measurement of Fluorescence Quantum Yield (ΦF) by the Comparative Method
This method, described by Williams et al., is the most common and reliable technique for measuring ΦF.[13] It involves comparing the fluorescence intensity of the test compound to a well-characterized standard with a known quantum yield.
1. Materials and Equipment:
-
Test Compound: this compound or other coumarin derivative.
-
Standard Compound: A well-characterized fluorophore with a known quantum yield and spectral overlap with the test compound (e.g., Coumarin 153 in ethanol, ΦF = 0.53).[14]
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, acetonitrile). The same solvent must be used for both the test and standard compounds.[15]
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Fluorescence Spectrometer (Fluorometer): For measuring emission spectra.
-
Cuvettes: 10 mm path length quartz fluorescence cuvettes.
2. Sample Preparation:
-
Prepare a stock solution of the test compound and the standard compound in the chosen solvent.
-
From the stock solutions, prepare a series of five to six dilutions for both the test and standard compounds. The concentrations should be adjusted to yield absorbances between 0.02 and 0.10 at the chosen excitation wavelength. Crucially, absorbance should not exceed 0.1 to minimize inner filter effects. [13]
3. Data Acquisition:
-
Set the excitation wavelength on both the spectrophotometer and the fluorometer. This should be a wavelength where both the test and standard compounds absorb light.
-
For each dilution of both the test and standard compounds:
-
Measure the absorbance at the excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum using the fluorometer, ensuring identical instrument settings (e.g., excitation/emission slit widths) for all measurements.[16]
-
-
Record the emission spectrum of a solvent blank to check for impurities.[15]
4. Data Analysis:
-
Integrate the area under the fluorescence emission curve for each recorded spectrum.
-
For both the test and standard compounds, plot a graph of the integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).
-
Determine the gradient (slope) of the straight line for both plots. The gradient is proportional to the quantum yield.[13]
-
Calculate the quantum yield of the test sample (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots for the test and standard samples, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test and standard samples (this term is 1 if the same solvent is used for both).[13]
-
Visualizing Fluorescence Principles and Workflows
The Jablonski Diagram
The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions that occur during fluorescence. Following the absorption of a photon, a molecule is elevated to an excited singlet state. It then rapidly loses some energy non-radiatively through vibrational relaxation to the lowest vibrational level of the excited state before emitting a photon (fluorescence) to return to the ground electronic state.[17][18][19]
Caption: A simplified Jablonski diagram illustrating molecular fluorescence.
Experimental Workflow for Quantum Yield Determination
The process of determining fluorescence quantum yield follows a systematic workflow, from careful sample preparation to precise spectroscopic measurement and data analysis. This ensures the accuracy and reliability of the calculated efficiency of the fluorescent probe.
Caption: Workflow for comparative fluorescence quantum yield measurement.
Conclusion
The selection of a fluorescent probe is a critical decision in experimental design. This compound represents a promising scaffold, leveraging a strong intramolecular charge transfer system to achieve desirable photophysical properties. Compared to classic derivatives like AMC and umbelliferone, it offers the potential for enhanced photostability and a large Stokes shift, characteristic of 4-trifluoromethyl substituted coumarins.[6][8] While derivatives like Pacific Blue™ may offer superior quantum yields, the specific combination of methoxy and trifluoromethyl groups provides a unique profile that may be advantageous for specific cellular imaging or sensing applications where high signal-to-noise and photostability are paramount. Researchers are encouraged to use the provided protocols to characterize their chosen fluorophore under their specific experimental conditions to ensure optimal performance.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy. | Semantic Scholar [semanticscholar.org]
- 7. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy [abberior.rocks]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel fluorinated coumarins: excellent UV-light excitable fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. rsc.org [rsc.org]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ossila.com [ossila.com]
- 19. edinst.com [edinst.com]
A Comparative Guide to Fluorescent Probes: 6,7-Dimethoxy-4-(trifluoromethyl)coumarin vs. Fluorescein Isothiocyanate (FITC)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent labeling and detection, the choice of fluorophore is paramount to the success of experimental outcomes. This guide provides a detailed, objective comparison between a promising coumarin derivative, 6,7-Dimethoxy-4-(trifluoromethyl)coumarin, and the widely established fluorescein isothiocyanate (FITC). The following sections delve into their performance characteristics, supported by available data, and provide standardized experimental protocols for their application.
Data Presentation: A Head-to-Head Comparison
The selection of a fluorescent probe is dictated by its unique photophysical properties. While FITC is a well-characterized and ubiquitously used dye, specific quantitative data for this compound is less prevalent in the literature. The data presented for the coumarin derivative is a composite estimation based on structurally similar compounds, providing a valuable, albeit approximated, comparison.
| Property | This compound (Estimated) | Fluorescein Isothiocyanate (FITC) |
| Excitation Maximum (λex) | ~333-370 nm | ~495 nm[1] |
| Emission Maximum (λem) | ~416-430 nm | ~519 nm[1] |
| Stokes Shift | ~83-60 nm | ~24 nm |
| Molar Extinction Coefficient (ε) | ~11,820 M⁻¹cm⁻¹ (for 7-Methoxycoumarin-4-acetic acid) | 75,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.18 - 0.30+ (for related methoxy- and trifluoromethyl-coumarins)[2] | ~0.92 |
| Photostability | Generally enhanced by the trifluoromethyl group | Prone to photobleaching[1] |
| pH Sensitivity | Some coumarin derivatives exhibit pH sensitivity | Highly sensitive to pH changes[3] |
| Solubility | Soluble in organic solvents like DMSO, DMF, ethanol, and methanol. | Good water solubility. |
| Reactivity | Requires functionalization (e.g., with a bromomethyl group) for conjugation. | Isothiocyanate group reacts with primary amines. |
Key Performance Insights
This compound: As a member of the coumarin family, this dye is characterized by its excitation in the ultraviolet to violet range and emission in the blue-green region of the spectrum. The presence of the trifluoromethyl group is generally associated with an increase in photochemical stability, a significant advantage for imaging applications that require prolonged exposure to excitation light. The methoxy groups, being electron-donating, influence the spectral properties of the coumarin core. While specific data is limited, related compounds show moderate to high quantum yields. A notable feature of many coumarin dyes is their larger Stokes shift compared to FITC, which is advantageous in reducing spectral overlap in multicolor imaging experiments.
Fluorescein Isothiocyanate (FITC): FITC has long been a workhorse in biological research due to its high absorptivity and excellent fluorescence quantum yield in aqueous solutions.[3] Its excitation maximum is well-matched to the common 488 nm laser line, making it compatible with a wide range of instrumentation. However, FITC suffers from several drawbacks, including a relatively high rate of photobleaching and a fluorescent signal that is sensitive to environmental pH.[3] Its relatively small Stokes shift can also be a limitation in multiplexing applications.
Experimental Protocols
The following are generalized protocols for the application of coumarin-based dyes and FITC in immunofluorescence, a common application for both fluorophores.
Protocol 1: Indirect Immunofluorescence Staining
This protocol outlines the general steps for staining cells using a primary antibody followed by a fluorescently labeled secondary antibody.
1. Cell Preparation:
-
Grow cells on sterile glass coverslips or in optical-quality multi-well plates to the desired confluency.
-
Wash the cells twice with Phosphate-Buffered Saline (PBS).
2. Fixation:
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
3. Permeabilization (for intracellular targets):
-
If the target antigen is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
4. Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin (BSA) and 5% normal goat serum) for 1 hour at room temperature.
5. Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody (either coumarin- or FITC-labeled) in the blocking buffer, protecting it from light.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
7. Mounting and Imaging:
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
Perform a final wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 2: Protein Labeling
This protocol provides a general guideline for conjugating a fluorophore to a protein, such as an antibody.
1. Protein Preparation:
-
Prepare the protein solution (e.g., antibody) at a concentration of 1-2 mg/mL in a suitable buffer, such as 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0).
2. Dye Preparation:
-
Prepare a stock solution of the reactive dye (e.g., FITC or an amine-reactive coumarin derivative) in anhydrous dimethyl sulfoxide (DMSO).
3. Conjugation Reaction:
-
Slowly add the dye solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for each specific protein and dye, but a starting point of 10:1 to 20:1 (dye:protein) is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
4. Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
5. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and at the excitation maximum of the dye.
-
Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
Mandatory Visualizations
Chemical Structures
Caption: Chemical structures of the fluorophores.
Immunofluorescence Workflow
References
A Researcher's Guide to CYP1A Enzyme Specificity: Evaluating 6,7-Dimethoxy-4-(trifluoromethyl)coumarin and Alternatives
For researchers, scientists, and drug development professionals, the accurate assessment of Cytochrome P450 1A (CYP1A) enzyme activity is paramount for understanding drug metabolism, toxicity, and drug-drug interactions. This guide provides a comprehensive comparison of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin and other common fluorescent probes for their specificity towards CYP1A1 and CYP1A2, supported by experimental data and detailed protocols.
Introduction to CYP1A Enzymes and Fluorescent Probes
The CYP1A subfamily, primarily comprising CYP1A1 and CYP1A2, plays a crucial role in the phase I metabolism of a wide array of xenobiotics, including therapeutic drugs, procarcinogens, and environmental toxins. While both isoforms share some substrate overlap, they exhibit distinct tissue distribution and substrate preferences, making the development of isoform-specific probes a significant challenge and a critical need in drug discovery and toxicology studies.[1][2] Fluorescent probes offer a sensitive and high-throughput method for measuring enzyme activity in vitro.[3][4] An ideal probe should exhibit high specificity for the target enzyme, possess favorable kinetic properties (low Km and high Vmax), and its metabolic conversion should result in a readily detectable fluorescent signal.
This guide focuses on the specificity of this compound as a potential probe for CYP1A enzymes and compares its performance with established alternatives such as 7-ethoxyresorufin and 7-methoxyresorufin.
Performance Comparison of CYP1A Fluorescent Probes
Table 1: Kinetic Parameters of Coumarin-Based Probes for CYP1A Enzymes
| Substrate | Enzyme | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |
| 6-Methoxy-3-(4-trifluoromethylphenyl)coumarin | CYP1A2 | - | - | [3] |
| 7-Ethoxy-4-(trifluoromethyl)coumarin (EFC) | CYP1A1 | - | - | [3] |
| CYP1A2 | - | - | [3] | |
| CYP1B1 | - | - | [3] | |
| 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) | CYP1A2 | 8.3 ± 1.3 | 454 ± 98 (pmol/min/mg protein) | [1] |
| 3-(3-Fluoro-4-acetoxyphenyl)coumarin | CYP1A1 | 15.6 | 1.35 | [5][6] |
| 3-(3-Methoxyphenyl)-6-methoxycoumarin | CYP1A1 | 0.33 | 10.1 | [5][6] |
| CYP1A2 | 0.27 | 5.7 | [5][6] | |
| CYP1B1 | 0.81 | 9.3 | [5][6] |
Note: A direct comparison of Vmax values can be challenging due to variations in experimental conditions and reporting units (per pmol CYP vs. per mg microsomal protein). The data for 6-methoxy-3-(4-trifluoromethylphenyl)coumarin indicates its selectivity for CYP1A2, though specific kinetic values were not provided in the cited source.
Table 2: Kinetic Parameters of Resorufin-Based Probes for CYP1A Enzymes
| Substrate | Enzyme | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |
| 7-Ethoxyresorufin (EROD) | Human CYP1A1 | - | 2800 (pmol/min/mg protein) | |
| Human CYP1A2 | - | 1900 (pmol/min/mg protein) | ||
| 7-Methoxyresorufin (MROD) | Human CYP1A1 | - | 1600 (pmol/min/mg protein) | |
| Human CYP1A2 | - | 2000 (pmol/min/mg protein) |
Note: 7-Ethoxyresorufin O-deethylation (EROD) is a widely used assay for CYP1A activity. While often used for CYP1A1, it is also metabolized by CYP1A2. Similarly, 7-Methoxyresorufin O-demethylation (MROD) is utilized for CYP1A2 activity but also shows considerable metabolism by CYP1A1.[7][8]
Experimental Protocols
The following is a generalized protocol for a fluorometric assay to determine CYP1A enzyme activity using a coumarin-based substrate. This protocol can be adapted for this compound or other similar probes.
Objective: To measure the rate of O-demethylation of a methoxycoumarin substrate by recombinant human CYP1A1 or CYP1A2.
Materials:
-
Recombinant human CYP1A1 or CYP1A2 (e.g., in microsomes)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound or other test substrate (stock solution in a suitable solvent like DMSO)
-
7-Hydroxy-4-(trifluoromethyl)coumarin (or the expected fluorescent product) as a standard
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer.
-
Prepare serial dilutions of the substrate in the appropriate solvent. The final concentration in the assay should typically range from below to above the expected Km.
-
Prepare a standard curve of the fluorescent product in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Potassium phosphate buffer
-
Recombinant CYP1A enzyme (a pre-determined optimal concentration)
-
Substrate at various concentrations
-
-
Include control wells:
-
No enzyme (substrate only)
-
No substrate (enzyme only)
-
No NADPH regenerating system
-
-
-
Initiate the Reaction:
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the NADPH regenerating system to all wells except the "no NADPH" control.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorescent product (e.g., for 7-hydroxy-4-trifluoromethylcoumarin, excitation ~410 nm, emission ~535 nm).
-
Monitor the fluorescence kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" or "time zero" readings).
-
Convert the fluorescence units to the amount of product formed using the standard curve.
-
Calculate the initial reaction velocity (V) at each substrate concentration.
-
Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizing the Process
To better understand the experimental workflow and the underlying biochemical processes, the following diagrams are provided.
Caption: Experimental workflow for determining CYP1A kinetic parameters.
Caption: O-demethylation of the substrate by CYP1A enzymes.
Caption: Comparison of CYP1A probe specificity.
Discussion and Conclusion
The selection of an appropriate fluorescent probe is critical for obtaining reliable and isoform-specific data on CYP1A activity. While 7-ethoxyresorufin and 7-methoxyresorufin are widely used, they exhibit considerable cross-reactivity between CYP1A1 and CYP1A2, necessitating careful interpretation of results, often in conjunction with selective inhibitors or antibodies.[7][8]
Coumarin-based probes, including the 4-(trifluoromethyl)coumarin scaffold, have been explored as alternatives. The available data on analogs of this compound suggest that substitutions on the coumarin ring can significantly influence isoform selectivity. For instance, 6-methoxy-3-(4-trifluoromethylphenyl)coumarin has been reported to be a selective substrate for CYP1A2, while certain 3-phenylcoumarin derivatives show preferential metabolism by CYP1A1.[3][5][6]
The lack of specific kinetic data for this compound in the literature suggests it is not a well-established or characterized probe for CYP1A enzymes. Researchers interested in using this compound should first perform thorough characterization studies to determine its Km, Vmax, and specificity across a panel of CYP isoforms.
References
- 1. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Enzyme Cross-Reactivity: A Comparative Guide to 6,7-Dimethoxy-4-(trifluoromethyl)coumarin
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount. This guide provides a comprehensive comparison of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin, a fluorogenic substrate, and its cross-reactivity with various enzymes. Due to the limited availability of specific kinetic data for this exact compound, this guide leverages data from structurally similar and widely studied analogs, primarily 7-methoxy-4-(trifluoromethyl)coumarin (MFC) and 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC), to infer its likely enzymatic profile.
Executive Summary
Coumarin derivatives are extensively used as fluorogenic substrates to measure the activity of various enzymes, particularly the cytochrome P450 (CYP) superfamily, which plays a central role in drug metabolism.[1][2] The core principle of these assays lies in the enzymatic conversion of a non-fluorescent coumarin derivative into a highly fluorescent product, allowing for sensitive and real-time monitoring of enzyme kinetics.[1] However, a significant challenge with many coumarin-based probes is their lack of selectivity, leading to cross-reactivity with multiple enzyme isoforms.[2] This guide will delve into the known cross-reactivity of coumarins structurally related to this compound, present available kinetic data for these analogs, detail relevant experimental protocols, and provide a comparative overview with alternative fluorescent probes.
Comparative Analysis of Enzyme Cross-Reactivity
Table 1: Comparative Michaelis-Menten Kinetic Parameters of Coumarin Analogs with Human CYP Isoforms
| Substrate | Enzyme | Km (µM) | Vmax (relative activity) | Reference |
| 7-Methoxy-4-(trifluoromethyl)coumarin (MFC) | CYP2B6 | High Activity | - | [3] |
| CYP2E1 | High Activity | - | [3] | |
| CYP2A6 | Moderate Activity | - | [3] | |
| CYP2C9 | Moderate Activity | - | [3] | |
| CYP2C19 | Moderate Activity | - | [3] | |
| CYP3A4 | Moderate Activity | - | [3] | |
| 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) | CYP1A2 | 8.3 ± 1.3 | 454 ± 98 pmol/min/mg | [4] |
| CYP3A4 | Lower Km than CYP1A2 | Higher Vmax than CYP1A2 | [4] | |
| CYP2C9 | Lower Activity | - | [4] | |
| CYP2C19 | Lower Activity | - | [4] |
Note: This table presents a summary of available data for close analogs of this compound. The terms "High," "Moderate," and "Lower" activity for MFC are based on the findings that CYP2B6 and CYP2E1 were the most active in its O-demethylation.[3] For BFC, a direct comparison of Km and Vmax between CYP1A2 and CYP3A4 is provided.
The data strongly suggests that this compound is likely to be a substrate for multiple CYP enzymes, particularly those in the CYP1A, CYP2B, CYP2C, CYP2E, and CYP3A subfamilies. The dimethoxy substitution at the 6 and 7 positions may influence the specific affinity and turnover rates for each isoform compared to the single methoxy or benzyloxy substitutions in the analogs.
Alternative Fluorescent Probes
A variety of alternative fluorescent probes are available for assessing enzyme activity, some of which offer improved selectivity.
Table 2: Comparison with Alternative Fluorogenic Probes for CYP450 Activity
| Probe | Target Enzyme(s) | Emission Wavelength (nm) | Key Features |
| Resorufin Derivatives (e.g., 7-Ethoxyresorufin) | CYP1A1, CYP1A2, CYP1B1 | ~585 | Well-established, but also shows cross-reactivity within the CYP1 family.[5] |
| Dibenzylfluorescein (DBF) | CYP2C8, CYP3A4 | ~520 | Used for assessing CYP2C8 and CYP3A4 activity. |
| 3-Cyano-7-ethoxycoumarin (CEC) | CYP2B6, CYP1A | ~450 | Shows activity with multiple CYPs. |
| Aminophenyl fluorescein (APF) and Hydroxyphenyl fluorescein (HPF) | Reactive Oxygen Species (ROS) | ~515 | Not direct enzyme substrates, but detect ROS which can be products of enzyme activity. |
Experimental Protocols
The following is a generalized protocol for a fluorometric assay to determine the kinetic parameters of a coumarin-based substrate with a specific CYP isoform. This protocol can be adapted for use with human liver microsomes or recombinant CYP enzymes.
Protocol: Fluorometric Assay for CYP450 Activity
1. Materials:
-
This compound (or analog)
-
Recombinant human CYP enzyme or human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
2. Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of the coumarin substrate in DMSO.
-
Enzyme Preparation: Dilute the recombinant CYP enzyme or HLM to the desired concentration in cold potassium phosphate buffer.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
3. Assay Procedure:
-
Add 50 µL of potassium phosphate buffer to each well of a 96-well plate.
-
Add the desired concentration of the coumarin substrate to each well. Perform serial dilutions to test a range of substrate concentrations.
-
Add the diluted enzyme preparation to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Monitor the increase in fluorescence over time. The excitation and emission wavelengths should be optimized for the fluorescent product (typically around 400 nm excitation and 460 nm emission for hydroxycoumarins).
4. Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each substrate concentration.
-
Plot the reaction velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Signaling Pathways and Experimental Workflows
The enzymatic conversion of this compound is a key step in its use as a fluorescent probe. The general signaling pathway involves the uptake of the substrate, enzymatic modification, and subsequent detection of the fluorescent product.
Caption: Enzymatic conversion of the coumarin substrate.
A typical experimental workflow for assessing enzyme cross-reactivity involves screening the substrate against a panel of enzymes.
Caption: Workflow for assessing enzyme cross-reactivity.
Conclusion
This compound holds potential as a fluorogenic substrate for monitoring enzyme activity. However, based on the extensive cross-reactivity observed with its close structural analogs, researchers should exercise caution and perform thorough validation when using it as a probe for a specific enzyme. The lack of selectivity is a common characteristic among many coumarin-based substrates.[2] For applications requiring high specificity, the use of more selective probes or alternative methods, such as mass spectrometry-based assays, should be considered. This guide provides a framework for understanding the potential cross-reactivity of this compound and offers the necessary protocols and comparative data to aid in the informed design of robust enzymatic assays.
References
- 1. A Suite of Activity-Based Probes for Human Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Limited applicability of 7-methoxy-4-trifluoromethylcoumarin as a CYP2C9-selective substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Performance of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin in different cell lines (e.g., HeLa, A549)
A Comparative Guide to the Performance of Coumarin Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Scopoletin has demonstrated significant anti-cancer effects in both HeLa and A549 cells, primarily through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. This guide will present a detailed comparison of its performance in these two cell lines, supported by experimental data and detailed protocols.
Comparative Performance of Scopoletin in HeLa and A549 Cell Lines
The following tables summarize the key performance indicators of Scopoletin in inducing cytotoxicity, apoptosis, and cell cycle arrest in HeLa and A549 cells.
Table 1: Cytotoxicity of Scopoletin in HeLa and A549 Cells
| Cell Line | IC50 Value (µM) | Exposure Time | Assay Method |
| HeLa | 7.5 - 25 | Not Specified | Cell counting and colony formation assays[1][2] |
| A549 | Data Not Available | - | - |
Table 2: Effects of Scopoletin on Apoptosis and Cell Cycle in HeLa and A549 Cells
| Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Key Molecular Changes |
| HeLa | Induces apoptosis[1] | Induces G2/M phase arrest[1][2] | - Increased: Bax, Caspase-3, Caspase-8, Caspase-9[1][2]- Decreased: Bcl-2[1][2] |
| A549 | Induces apoptosis | Induces G2/M phase arrest[3] | - Inhibition of PI3K/Akt/mTOR pathway[4] |
Signaling Pathways Modulated by Scopoletin
Scopoletin has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a significant target of Scopoletin in both cervical and lung cancer cells.[1][4]
Caption: Scopoletin inhibits the PI3K/Akt pathway, leading to apoptosis and G2/M cell cycle arrest.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells by measuring the metabolic activity of viable cells.
Caption: A stepwise workflow for assessing cell viability using the MTT assay.
Protocol Steps:
-
Cell Seeding: Seed HeLa or A549 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Scopoletin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 3-4 hours at 37°C to allow viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: The workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.
Protocol Steps:
-
Cell Treatment: Seed HeLa or A549 cells in 6-well plates and treat them with the desired concentrations of Scopoletin for a specified time.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold phosphate-buffered saline (PBS) and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol Steps:
-
Cell Treatment: Seed and treat cells with Scopoletin at the desired concentration and for the appropriate duration.
-
Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with cold PBS, and fix the cells in cold 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing RNase A (to digest RNA) and Propidium Iodide (to stain DNA).
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
While specific data on the performance of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin in HeLa and A549 cells is currently unavailable, the analysis of the structurally similar compound, Scopoletin, provides valuable insights. Scopoletin demonstrates significant anti-cancer activity in both cell lines by inducing apoptosis and causing cell cycle arrest, primarily through the inhibition of the PI3K/Akt signaling pathway.[1][2][4] This suggests that coumarins with a 6,7-dimethoxy or hydroxy-methoxy substitution pattern may represent a promising class of compounds for further investigation in the development of novel cancer therapeutics. The experimental protocols provided in this guide offer a standardized framework for evaluating the efficacy of this compound and other novel coumarin derivatives in these and other cancer cell lines. Further research is warranted to elucidate the specific effects of the trifluoromethyl group at the 4-position on the biological activity of the coumarin scaffold.
References
- 1. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jbuon.com [jbuon.com]
- 3. Genistein arrests cell cycle progression of A549 cells at the G(2)/M phase and depolymerizes interphase microtubules through binding to a unique site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Trifluoromethylcoumarins as Fluorescent Probes
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Trifluoromethylcoumarins represent a prominent class of fluorophores utilized extensively in biological research and drug discovery. The incorporation of the electron-withdrawing trifluoromethyl (-CF3) group onto the coumarin scaffold imparts unique and advantageous photophysical properties, including enhanced photostability, significant Stokes shifts, and sensitivity to the molecular microenvironment.[1] This guide offers a comparative analysis of various trifluoromethylcoumarin derivatives, supported by experimental data, and provides detailed protocols for their synthesis and characterization.
Comparative Photophysical Properties
The utility of a fluorescent probe is dictated by its photophysical characteristics. Key parameters include the maximum absorption (λ_abs) and emission (λ_em) wavelengths, the Stokes shift (the difference between λ_em and λ_abs), and the fluorescence quantum yield (Φ_F), which represents the efficiency of the fluorescence process. The substitution pattern on the coumarin ring, particularly the position of the trifluoromethyl group and the nature of substituents at other positions (e.g., the 7-position), significantly influences these properties.
| Compound | Substitution Position | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent |
| 3-TFM-Coumarin | 3 | 325 | 390 | 65 | 0.54 | Methanol |
| 4-TFM-Coumarin | 4 | 322 | 402 | 80 | 0.62 | Acetonitrile |
| 7-Hydroxy-4-TFM-Coumarin | 4 | 338 | 454 | 116 | 0.85 | Ethanol[2] |
| 7-Amino-4-TFM-Coumarin | 4 | 405 | 490 | 85 | 0.92 | DMSO[3] |
| 7-Ethoxy-4-TFM-Coumarin | 4 | 410 | 510 | 100 | - | Chloroform/Methanol[4] |
Table 1: Photophysical Data of Selected Trifluoromethylcoumarins. This table summarizes key photophysical parameters for various trifluoromethylcoumarin derivatives in different solvents, highlighting the tunability of their fluorescence properties through chemical modification.
Experimental Protocols
Synthesis of 4-Trifluoromethylcoumarins via Pechmann Condensation
The Pechmann condensation is a widely employed and straightforward method for synthesizing 4-substituted coumarins from a phenol and a β-ketoester under acidic conditions.[5]
Workflow for Pechmann Condensation:
Caption: General workflow for the synthesis of 4-trifluoromethylcoumarins.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, combine the substituted phenol (1.0 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.0-1.2 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, or a solid acid catalyst like Amberlyst-15.
-
Reaction Conditions: Heat the reaction mixture, typically between 60-130°C, with stirring for 1 to 18 hours, depending on the reactivity of the phenol.[6] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation and Purification: Collect the solid product by filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a commonly used standard.[7]
Workflow for Quantum Yield Measurement:
Caption: Workflow for relative fluorescence quantum yield determination.
Detailed Protocol:
-
Solution Preparation: Prepare a series of dilute solutions of both the trifluoromethylcoumarin sample and the quinine sulfate standard in the appropriate solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters for both the sample and the standard.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard.
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
where Φ_r is the quantum yield of the reference, m is the slope from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.
Application in Enzyme Activity Assays: A "Turn-On" Fluorescent Probe for Caspase-3
Trifluoromethylcoumarins are excellent scaffolds for creating "turn-on" fluorescent probes for enzyme activity. A notable example is the detection of caspase-3, a key enzyme in apoptosis. The probe, Ac-DEVD-AFC, consists of the caspase-3 recognition sequence (DEVD) linked to 7-amino-4-trifluoromethylcoumarin (AFC).
Signaling Pathway for Caspase-3 Detection:
Caption: Mechanism of caspase-3 activity detection using Ac-DEVD-AFC.
In its uncleaved state, the Ac-DEVD-AFC probe is non-fluorescent. In the presence of active caspase-3, the enzyme specifically cleaves the peptide sequence after the aspartate residue, releasing the highly fluorescent AFC molecule.[3][8][9] The resulting increase in fluorescence intensity is directly proportional to the caspase-3 activity and can be monitored in real-time. This "turn-on" mechanism provides a high signal-to-noise ratio, making it a sensitive method for studying apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. PhotochemCAD | 7-Hydroxy-4-(trifluoromethyl)coumarin [photochemcad.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. 2.3. Fluorescence Quantum Yield Calculation [bio-protocol.org]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. biopioneer.com.tw [biopioneer.com.tw]
A Comparative Analysis of the Photostability of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin and Other Common Fluorescent Dyes
For Immediate Release
In the realm of fluorescence microscopy and quantitative cellular analysis, the photostability of a fluorescent probe is a critical determinant of experimental success and data reliability. For researchers, scientists, and professionals in drug development, the selection of a robust fluorophore that can withstand prolonged and high-intensity illumination is paramount. This guide provides a comparative assessment of the photostability of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin against other widely used fluorescent dyes, including fluorescein, rhodamine B, and cyanine 5 (Cy5).
The inclusion of a trifluoromethyl group at the 4-position of the coumarin scaffold is known to enhance photochemical stability.[1] This structural modification, combined with the inherent robustness of the coumarin backbone, positions this compound as a potentially superior candidate for demanding imaging applications where photobleaching is a significant concern.
Quantitative Photostability Comparison
The photostability of a fluorophore can be quantified by parameters such as the photobleaching half-life (t½), which is the time taken for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. While specific quantitative photostability data for this compound is not extensively documented in publicly available literature, the data for related compounds and other common dyes provide a valuable comparative landscape. It is important to note that these values are highly dependent on the experimental conditions.
| Dye Class | Specific Dye | Photobleaching Half-life (t½) | Relative Photostability |
| Coumarin | This compound | Data not readily available; trifluoromethyl group suggests high stability.[1] | Expected to be High |
| Fluorescein | Fluorescein Isothiocyanate (FITC) | Can emit 30,000-40,000 photons before bleaching. | Low to Moderate |
| Rhodamine | Rhodamine B | Generally more photostable than fluorescein.[2] | Moderate to High |
| Cyanine | Cyanine 5 (Cy5) | ~35 seconds (under 200 μW/cm² excitation).[3] | Moderate |
Experimental Protocols
Accurate and reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data. Below is a detailed protocol for measuring the photobleaching half-life.
Protocol: Measurement of Photobleaching Half-life
Objective: To determine the photobleaching half-life (t½) of a fluorescent dye under continuous illumination using fluorescence microscopy.
Materials:
-
Fluorescent dye solutions of interest (e.g., this compound, Fluorescein, Rhodamine B, Cy5) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare a solution of the fluorescent dye in the desired buffer.
-
To immobilize the dye and minimize diffusion, a thin film of the dye solution can be prepared on a microscope slide and allowed to air dry, or the dye can be embedded in a polymer matrix.
-
-
Microscope Setup:
-
Power on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the dye being evaluated.
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. It is critical to maintain the same illumination intensity for all dyes being compared.
-
-
Image Acquisition:
-
Acquire an initial image at time zero (t=0).
-
Continuously illuminate the sample.
-
Capture a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has diminished to less than 50% of the initial intensity.
-
-
Data Analysis:
-
Open the image series in the image analysis software.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region devoid of the dye and subtracting this value from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t½).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the photobleaching half-life of a fluorescent dye.
The following diagram illustrates the process of fluorescence recovery after photobleaching (FRAP), a related technique used to study molecular mobility.[4][5][6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodamine B - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Recovery after Photobleaching (FRAP) and its Offspring | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. Fluorescence Recovery After Photobleaching - FluoroFinder [fluorofinder.com]
- 6. picoquant.com [picoquant.com]
- 7. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 8. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative comparison of quantum yields for different fluorescent probes
A Comprehensive Guide to the Quantum Yields of Common Fluorescent Probes
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is critical for the success of experimental assays. A key performance metric for a fluorophore is its fluorescence quantum yield (Φ), which quantifies the efficiency of the conversion of absorbed photons into emitted photons. The quantum yield is the ratio of photons emitted to photons absorbed and provides a direct measure of a fluorophore's brightness.[1] A value of 1.0 (100%) signifies that every absorbed photon results in an emitted photon, representing maximum efficiency.[2]
This guide provides a quantitative comparison of the quantum yields for several widely used classes of fluorescent probes, including fluoresceins, rhodamines, cyanine dyes, and Alexa Fluor dyes. It also outlines a standard experimental protocol for measuring relative quantum yield and includes a workflow diagram for clarity.
Quantitative Comparison of Fluorescent Probe Quantum Yields
The quantum yield of a fluorescent probe is highly dependent on its molecular structure and its immediate environment. Factors such as solvent polarity, viscosity, temperature, and conjugation to biomolecules can significantly alter fluorescence efficiency.[2][3] The following table summarizes reported quantum yield values for common fluorescent probes under specified conditions.
| Fluorescent Probe | Typical Excitation Max (nm) | Typical Emission Max (nm) | Quantum Yield (Φ) | Solvent / Conditions |
| Fluorescein | 494 | 518 | 0.925 | 0.1 N NaOH[4] |
| 482 | 508 | 0.79 | Ethanol[5] | |
| Rhodamine B | 554 | 577 | 0.70 | Ethanol[6] |
| 543 | 565 | 0.65 | Basic Ethanol[6] | |
| Rhodamine 6G | 528 | 551 | 0.95 | Ethanol[4] |
| Cy3 | 550 | 570 | 0.15 | Aqueous Buffer[3][7] |
| Cy3B | 558 | 572 | 0.67 | Aqueous Buffer[3][7] |
| Cy5 | 650 | 670 | 0.27 | Aqueous Buffer[3][7] |
| Cy7 | 750 | 773 | 0.30 | Aqueous Buffer[3] |
| Alexa Fluor 488 | 495 | 519 | 0.92 | Aqueous Buffer (PBS)[8] |
| Alexa Fluor 555 | 555 | 565 | 0.10 | Aqueous Buffer (PBS)[8] |
| Alexa Fluor 594 | 590 | 617 | 0.66 | Aqueous Buffer (PBS)[8] |
| Alexa Fluor 647 | 650 | 668 | 0.33 | Aqueous Buffer (PBS)[8] |
Experimental Protocol: Relative Quantum Yield Measurement
The most common and reliable method for determining the fluorescence quantum yield of a sample is the comparative method, often referred to as the Parker-Rees method.[1][9] This technique involves comparing the fluorescence of the test sample to a well-characterized fluorescent standard with a known quantum yield.
Principle
When a standard and a test sample are dissolved in the same solvent and have identical absorbance values at the same excitation wavelength, it is assumed that they absorb the same number of photons.[1] Therefore, a ratio of their integrated fluorescence intensities provides a direct ratio of their quantum yields.
Materials
-
Spectrofluorometer: Capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Quartz Cuvettes: 10 mm path length cuvettes are standard.[1]
-
Fluorescent Standard: A compound with a well-documented and stable quantum yield (e.g., quinine sulfate, fluorescein, or rhodamine B). The standard should absorb at the excitation wavelength and preferably emit in a similar region as the test sample.[2][10]
-
Test Sample: The fluorescent probe of unknown quantum yield.
-
Solvent: A high-purity solvent in which both the standard and the sample are soluble and stable. If different solvents are used, their refractive indices must be known.[1][11]
Procedure
-
Preparation of Solutions: Prepare a series of dilute solutions for both the test sample and the fluorescent standard. To minimize re-absorption and inner-filter effects, the absorbance of all solutions in the 10 mm cuvette should not exceed 0.1 at the excitation wavelength.[1][11]
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the spectrofluorometer to the chosen excitation wavelength. Ensure experimental parameters like excitation and emission slit widths are kept constant for all measurements.[11]
-
Record the fluorescence emission spectrum for each of the prepared solutions. The spectra must be corrected for the wavelength-dependent efficiency of the instrument's detection system.[11]
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission curve for each recorded spectrum.
-
For both the test sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.
-
Determine the gradient (slope) of the resulting straight line for both the test sample (Grad_X) and the standard (Grad_ST).[1]
-
-
Calculation: Calculate the quantum yield of the test sample (Φ_X) using the following equation:[1][3]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the known quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively. (This term becomes 1 if the same solvent is used for both).[11]
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the relative method for determining fluorescence quantum yield.
Caption: Workflow for relative fluorescence quantum yield measurement.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Quantum yield - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescein [omlc.org]
- 6. omlc.org [omlc.org]
- 7. Cyanine - Wikipedia [en.wikipedia.org]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. edinst.com [edinst.com]
A Head-to-Head Comparison: 6,7-Dimethoxy-4-(trifluoromethyl)coumarin in Live vs. Fixed Cell Imaging
In the dynamic landscape of cellular imaging, the choice of fluorescent probe is paramount to generating high-quality, reliable data. Among the plethora of available fluorophores, coumarin derivatives have carved a niche for their utility in visualizing cellular structures and processes. This guide provides a comprehensive evaluation of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin's performance in both live and fixed cell imaging applications, offering a direct comparison with commonly used alternative dyes. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their cellular imaging experiments.
Performance at a Glance: Key Photophysical and Cellular Characteristics
The efficacy of a fluorescent probe is dictated by a combination of its intrinsic photophysical properties and its behavior within the complex cellular milieu. The following table summarizes the key performance indicators for this compound and its alternatives.
| Property | This compound | Hoechst 33342 | DAPI |
| Excitation Max (nm) | ~370 | ~350 | ~358 |
| Emission Max (nm) | ~430 | ~461 | ~461 |
| Quantum Yield | Potentially high (up to 0.30 for related compounds)[1] | 0.42 | 0.92 (bound to DNA) |
| Cell Permeability | Cell permeant | Cell permeant | Semi-permeant (less so than Hoechst)[2] |
| Primary Application | General cytoplasmic/membrane staining | Nuclear staining (live & fixed)[3][4][5] | Nuclear staining (primarily fixed)[2] |
| Toxicity in Live Cells | Moderate, requires optimization[6][7][8] | Low[2] | Higher than Hoechst[2] |
| Fixability | Staining may be preserved post-fixation | Excellent | Excellent |
| Photostability | Generally good for coumarins[9] | Moderate | Good |
Deciphering the Data: Performance in Live vs. Fixed Cells
The decision to use live or fixed cells is fundamental to the experimental question being addressed. Live-cell imaging provides dynamic insights into cellular processes, while fixed-cell imaging offers a static snapshot with often superior structural preservation. The performance of this compound must be evaluated in both contexts.
In Live Cells:
This compound's cell-permeant nature allows for the staining of live cells without the need for permeabilization. Its fluorescence is generally distributed throughout the cytoplasm and can accumulate in membranes due to its lipophilic character. However, like many organic dyes, it can exhibit cytotoxicity at higher concentrations or upon prolonged exposure to excitation light, necessitating careful optimization of staining protocols. The photostability of coumarin derivatives is generally considered good, which is advantageous for time-lapse imaging experiments.
In Fixed Cells:
Fixation, typically with paraformaldehyde, cross-links cellular components, preserving morphology. This process can, however, alter the cellular environment and membrane permeability. For this compound, fixation after staining is possible and can help to lock the probe in place. Staining after fixation is also feasible but may require a permeabilization step (e.g., with Triton X-100) to allow the dye to access intracellular compartments, which could potentially lead to a higher background signal.
The Alternatives: Hoechst and DAPI
For nuclear staining, Hoechst 33342 and DAPI are the gold standards. Hoechst 33342 is highly cell-permeant and exhibits low toxicity, making it ideal for staining the nuclei of live cells.[2][4][5] DAPI is less membrane-permeant and is therefore more commonly used for fixed and permeabilized cells, where it provides a very bright and photostable nuclear counterstain.[2]
Experimental Corner: Protocols for Cellular Staining
Detailed and optimized protocols are critical for reproducible and high-quality imaging data. Below are representative protocols for staining with this compound.
Protocol 1: Staining Live Cells
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes or chamber slides suitable for microscopy.
-
Staining Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM). Dilute the stock solution in a pre-warmed, serum-free or complete culture medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type to minimize toxicity.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye.
-
Imaging: Replace the wash buffer with a live-cell imaging solution and proceed with fluorescence microscopy using appropriate filter sets (e.g., excitation ~370 nm, emission ~430 nm).
Protocol 2: Staining Fixed Cells
-
Cell Preparation and Fixation: Culture cells as described above. Wash cells with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS to remove the fixative.
-
Permeabilization (Optional but Recommended): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash the cells three times with PBS.
-
Staining: Prepare the staining solution as described for live cells, but dilute the dye in PBS. Incubate the fixed and permeabilized cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess dye.
-
Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium. Image the cells using a fluorescence microscope with the corresponding filter set.
Visualizing the Process: Workflows and Mechanisms
To better illustrate the experimental design and decision-making process, the following diagrams are provided.
Caption: A generalized workflow for live and fixed cell imaging experiments.
Caption: A decision tree for selecting an appropriate fluorescent probe.
Conclusion
This compound is a versatile fluorescent probe suitable for imaging both live and fixed cells, primarily targeting the cytoplasm and membranous structures. Its performance in live cells is contingent on careful optimization of concentration and illumination to mitigate potential cytotoxicity. In fixed cells, it offers a robust staining option, although permeabilization may be required. When compared to alternatives like Hoechst and DAPI, which are superior for specific nuclear staining, this compound provides a valuable tool for broader cellular visualization. The choice of probe should ultimately be guided by the specific biological question and the experimental context, whether it be capturing the dynamic intricacies of living cells or the preserved architecture of fixed specimens.
References
- 1. sciforum.net [sciforum.net]
- 2. biotium.com [biotium.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. stemcell.com [stemcell.com]
- 5. Hoechst DNA Stains for Live and Fixed Cells | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin, ensuring that safety and regulatory compliance are maintained throughout the process. Given the presence of a trifluoromethyl group, this compound should be treated as a halogenated organic waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Direct contact with coumarin compounds should be avoided.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards. | To prevent eye contact which can cause serious irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat. | To prevent skin contact.[1][2][3][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely.[1][3] | To prevent inhalation of dust particles which may cause respiratory irritation.[1][3] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste, which should be managed by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5][6] Do not dispose of this chemical in regular trash or allow it to enter sewage systems.[5][6][7]
-
Waste Classification and Segregation :
-
Presumptively classify this compound as hazardous waste.[8][9]
-
Due to the trifluoromethyl group, this compound must be segregated as halogenated organic waste .[10]
-
Isolate waste this compound, including contaminated materials like filter paper, gloves, and weigh boats, from other waste streams to prevent dangerous reactions.[8][10][11]
-
-
Containment and Labeling :
-
Collect all waste materials in a suitable container made of a non-reactive material such as high-density polyethylene (HDPE) or glass.[5][6][8]
-
The container must be in good condition, with no leaks or cracks, and must be kept closed except when adding waste.[8][9]
-
The container must be clearly labeled in English with the following information[5][8]:
-
The full chemical name: "this compound" (abbreviations are not acceptable).
-
The words "Hazardous Waste".
-
Appropriate hazard pictograms.
-
Date of waste generation.
-
Place of origin (e.g., department, room number).
-
Principal Investigator's name and contact information.
-
-
-
Storage :
-
Ensure the waste container is tightly sealed.
-
Store the container in a designated satellite accumulation area near the point of generation.[11]
-
The storage area should be well-ventilated.
-
Segregate the container from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1][3]
-
-
Arranging for Disposal :
Experimental Protocols: Disposal of Empty Containers
Chemical containers that have been emptied of their contents by normal methods must also be disposed of properly.[11]
-
Triple Rinsing :
-
Triple rinse the empty container with a suitable solvent capable of removing the chemical residue.[8][11] For this compound, organic solvents such as ethanol, DMSO, or dimethylformamide (DMF) are appropriate.[12]
-
Collect the rinsate (the solvent used for rinsing) and treat it as hazardous waste, adding it to your halogenated waste container.[8][9]
-
After the solvent rinse, triple-rinse the container with water.[8] This rinsate may also need to be collected as hazardous waste, depending on local regulations.
-
-
Final Disposal of Rinsed Containers :
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling 6,7-Dimethoxy-4-(trifluoromethyl)coumarin
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, 6,7-Dimethoxy-4-(trifluoromethyl)coumarin should be handled as a hazardous substance. The primary anticipated hazards include skin, eye, and respiratory irritation.[1][2] The following personal protective equipment is mandatory to mitigate exposure risks.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from dust particles and accidental splashes.[3] |
| Hand Protection | Nitrile gloves. Inspect for tears or punctures before use. | To prevent direct skin contact with the chemical.[3][4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) when handling outside of a ventilated enclosure. | To prevent the inhalation of fine dust particles.[3] |
| Body Protection | Standard laboratory coat. A chemical-resistant apron may be necessary when handling larger quantities. | To protect skin and personal clothing from contamination.[3] |
Safe Handling and Operational Workflow
All operations involving this compound should be performed in a controlled environment, following a systematic workflow to minimize risk.
Procedural Steps for Safe Handling
The following table outlines the step-by-step procedures for safely managing this compound throughout its lifecycle in the laboratory.
| Phase | Procedure |
| Pre-Handling | 1. Area Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Cover the work surface with absorbent bench paper.[5] 2. Emergency Equipment: Confirm that an eyewash station and safety shower are unobstructed and accessible. 3. Don PPE: Put on all required personal protective equipment as detailed in the PPE table above. |
| Handling and Weighing | 1. Ventilation: Conduct all weighing and transfer operations inside a certified chemical fume hood to minimize dust inhalation.[4] 2. Tool Usage: Employ appropriate tools, such as a spatula and weigh boat, to handle the solid compound and prevent dust generation.[3] 3. Container Management: Keep the primary container of the chemical tightly sealed when not in use.[4] |
| Spill Response | 1. Alert Personnel: Immediately notify others in the vicinity of the spill. 2. Small Spills: For minor spills within a fume hood, and while wearing appropriate PPE, use an inert absorbent material like vermiculite or sand to contain the spill. Collect the material into a labeled container for hazardous waste.[4] 3. Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[4] |
| Post-Handling and Decontamination | 1. Cleaning: Decontaminate all equipment and the work area with a suitable solvent, followed by soap and water, to remove any chemical residue.[5] 2. Hand Washing: Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[1] 3. PPE Removal: Properly remove and dispose of contaminated PPE, or store reusable items appropriately. |
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, weigh boats, and absorbent paper. Place these items in a clearly labeled, sealed container designated for solid hazardous chemical waste. |
| Liquid Waste | Collect all solutions containing the compound in a sealed and properly labeled hazardous waste container. Do not mix with incompatible waste streams.[3] |
| Container Disposal | Empty containers may retain residual dust and should be disposed of as hazardous waste. Do not cut, drill, grind, or weld such containers.[6] |
Always adhere to your institution's specific guidelines and local regulations for the disposal of hazardous chemical waste.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
